Fmoc-Ser(Trt)-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARTONYOJORBQ-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467933 | |
| Record name | Fmoc-Ser(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111061-56-4 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111061-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Ser(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Ser(Trt)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-O-trityl-L-serine, commonly abbreviated as Fmoc-Ser(Trt)-OH, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its strategic use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine and the trityl (Trt) group for the serine hydroxyl side-chain offers distinct advantages in the synthesis of complex peptides. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.
Chemical Properties and Specifications
This compound is a white to off-white powder.[1][2] Key quantitative data for this compound are summarized in the tables below, compiled from various suppliers and safety data sheets.
| Identifier | Value | Reference |
| CAS Number | 111061-56-4 | [3] |
| Molecular Formula | C37H31NO5 | [3][4] |
| Molecular Weight | 569.65 g/mol | [1] |
| Synonyms | Fmoc-O-trityl-L-serine, Nα-Fmoc-O-trityl-L-serine | [3][5] |
| Physicochemical Property | Value | Reference |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 200-210 °C (decomposition) | |
| Solubility | Soluble in DMF | [2] |
| Optical Activity | [α]20/D +8.0±1°, c = 1% in DMF | |
| Storage Temperature | 2-8°C |
| Quality Specification | Value | Reference |
| Purity (HPLC) | ≥98.0% | [6] |
| Assay (Acidimetric) | ≥95.0% | |
| Water Content (K.F.) | ≤ 2.0 % |
Advantages in Solid-Phase Peptide Synthesis
The selection of protecting groups is a critical factor in the success of SPPS. The trityl group protecting the serine side-chain in this compound offers several benefits over the more common tert-butyl (tBu) group.[1]
The Trt group is significantly more acid-labile than the tBu group.[1][7] This allows for its removal under milder acidic conditions, which is particularly advantageous for the synthesis of peptides containing sensitive residues prone to degradation by strong acids.[1] The use of trityl-protected amino acids can lead to purer peptide products compared to those synthesized with standard tBu-protected counterparts.[6] The triphenylmethyl cation generated during the cleavage of the Trt group is more stable and more easily scavenged than the tert-butyl cation, minimizing the risk of side reactions such as the alkylation of sensitive residues like tryptophan and methionine.[1]
Furthermore, the Trt group can be selectively removed on-resin, leaving other protecting groups intact.[8][9] This orthogonality is invaluable for on-resin modifications of the serine side-chain, such as phosphorylation.[8]
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound in Fmoc-based solid-phase peptide synthesis.
Resin Swelling
Objective: To prepare the solid support for peptide synthesis.
Materials:
-
Appropriate resin (e.g., Rink Amide resin, 2-chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF)
-
Peptide synthesis vessel
Procedure:
-
Place the desired amount of resin into the peptide synthesis vessel.
-
Add a sufficient volume of DMF to cover the resin completely.
-
Allow the resin to swell for at least 30 minutes to 1 hour at room temperature with gentle agitation.[1][10]
-
Drain the DMF from the vessel.
Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Add the 20% piperidine in DMF solution to the swollen peptide-resin.
-
Agitate the mixture for 5 minutes, then drain the solution.[1]
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Continue agitation for an additional 15 minutes to ensure complete Fmoc removal.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.[1][11]
Caption: Fmoc deprotection workflow.
Amino Acid Coupling
Objective: To couple this compound to the deprotected N-terminus of the peptide-resin.
Materials:
-
This compound
-
Deprotected peptide-resin
-
Coupling reagents:
-
DMF
Procedure (using DIC/OxymaPure®):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.[1]
-
Allow the mixture to pre-activate for 15 minutes at room temperature.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.[1]
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (3 times).[1]
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[11]
Caption: General workflow for SPPS.
Cleavage and Global Deprotection
Objective: To cleave the synthesized peptide from the resin and remove all side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H2O) (95:2.5:2.5, v/v/v)[11]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.[11]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.[11]
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[11]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether to remove scavengers and organic by-products.[11]
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Signaling Pathways and Logical Relationships
This compound is a building block in the chemical synthesis of peptides and does not directly participate in biological signaling pathways. However, the logical workflow of its use in SPPS can be visualized. The diagram below illustrates the relationship between the protecting groups and the reagents used in the synthesis process.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. scbt.com [scbt.com]
- 6. This compound [cem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. This compound Novabiochem® | 111061-56-4 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Fmoc-Ser(Trt)-OH: Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Fmoc-O-trityl-L-serine (Fmoc-Ser(Trt)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, supplier information, and provides in-depth experimental protocols for its application, particularly in the synthesis of complex and modified peptides.
Introduction to this compound
This compound is a derivative of the amino acid serine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side-chain hydroxyl group is protected by a trityl (Trt) group. The Fmoc group is base-labile, typically removed by piperidine, while the Trt group is highly acid-labile, allowing for selective deprotection under mild acidic conditions. This orthogonality makes this compound a valuable reagent for synthesizing peptides where side-chain modification, such as phosphorylation, is desired.[1][2]
Physicochemical Properties and Supplier Information
The fundamental properties of this compound are summarized below. This information is crucial for its effective application in peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 111061-56-4[3][4][5][6] |
| Molecular Formula | C₃₇H₃₁NO₅[3][6] |
| Molecular Weight | 569.65 g/mol [3][4][5][6] |
| Appearance | White to off-white powder |
| Purity | Typically ≥98%[3][5] |
| Storage Temperature | 2-8°C[6] |
Table 2: Selected Suppliers of this compound
| Supplier | Product Number (Example) | Purity |
| Sigma-Aldrich | 47563 | ≥98.0%[3] |
| MedChem Express | HY-W010734 | 99.97%[1][4] |
| Santa Cruz Biotechnology | sc-224433 | ≥98%[5] |
| Severn Biotech | 60-1137-25 | Not specified[7] |
| Alkali Scientific | 8520460005 | Not specified[8] |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in solid-phase peptide synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The standard cycle for incorporating an amino acid in Fmoc-based SPPS involves deprotection of the N-terminal Fmoc group on the growing peptide chain, followed by coupling of the next Fmoc-protected amino acid.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. digital.csic.es [digital.csic.es]
Solubility and Stability of Fmoc-Ser(Trt)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-L-serine (Fmoc-Ser(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding these parameters is paramount for optimizing peptide coupling reactions, minimizing impurities, and ensuring the synthesis of high-quality peptides. This document offers quantitative solubility data, detailed experimental protocols for stability assessment, and a discussion of the factors influencing the integrity of this key reagent.
Introduction
This compound is an essential amino acid derivative used in the synthesis of peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which is selectively removed under basic conditions. The trityl (Trt) group offers acid-labile protection for the hydroxyl side chain of serine, preventing undesirable side reactions during peptide elongation. The solubility and stability of this reagent in various organic solvents directly impact its handling, storage, and reactivity in automated and manual peptide synthesis.
Solubility Profile
The solubility of this compound is a critical factor for achieving homogeneous conditions during the coupling step in SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences. The bulky and hydrophobic nature of both the Fmoc and Trt protecting groups dictates the solubility of this derivative primarily in polar aprotic organic solvents.
Quantitative Solubility Data
Quantitative solubility data for this compound in common SPPS solvents has been compiled from various sources, including manufacturer specifications and scientific literature. The following table summarizes the available data.
| Solvent | Abbreviation | Solubility (mg/mL) | Molar Solubility (approx. M) | Reference |
| N,N-Dimethylformamide | DMF | ~285 | ~0.5 | Manufacturer Data |
| Dimethyl sulfoxide | DMSO | 100 | 0.176 | [1] |
| N-Methyl-2-pyrrolidone | NMP | Data not available | - | - |
| Dichloromethane | DCM | Data not available | - | - |
| Tetrahydrofuran | THF | Data not available | - | - |
| Acetonitrile | ACN | Data not available | - | - |
Note: The solubility in DMF is calculated based on the manufacturer's statement that 1 mmole is "clearly soluble" in 2 mL of DMF. Actual solubility may be higher.
Stability Profile
The stability of this compound is crucial for its storage and use in synthesis. Degradation of the molecule can lead to the formation of impurities that are difficult to remove during purification. The two primary points of lability are the base-sensitive Fmoc group and the acid-sensitive Trt group.
Stability of the Fmoc Protecting Group
The Fmoc group is notoriously susceptible to cleavage by bases. While this lability is exploited for its removal during SPPS with piperidine, premature deprotection can occur in the presence of basic impurities in solvents or upon prolonged storage in solution.
-
In Solution: Solutions of Fmoc-amino acids in DMF, a common solvent for SPPS, can be unstable over time, especially if the DMF contains basic impurities like dimethylamine. It is recommended to use high-purity, peptide-synthesis-grade DMF and to prepare solutions of this compound fresh whenever possible. Studies on other Trt-protected amino acids, such as Fmoc-His(Trt)-OH, have shown significant degradation in DMF over a 10-day period at room temperature.
Stability of the Trityl (Trt) Protecting Group
The Trt group is a bulky, acid-labile protecting group. Its removal is typically achieved at the end of the synthesis using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).
-
Acid Lability: The Trt group is highly sensitive to acidic conditions. It can be selectively cleaved on-resin using dilute solutions of TFA (e.g., 1-5% in DCM), allowing for side-chain modifications.
-
Base Stability: The Trityl group is generally stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[2]
Thermal Stability
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM, THF, ACN)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 200 mg) into a vial.
-
Add a known volume of the solvent (e.g., 1 mL).
-
Vortex the mixture vigorously for 2 minutes.
-
Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with intermittent shaking to ensure saturation.
-
-
Sample Preparation:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards and the diluted sample onto the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. The result will be the solubility of this compound in the chosen solvent at the specified temperature.
-
Protocol for Assessing Stability by HPLC
This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound in different solvents over time.
Materials:
-
This compound
-
Solvents of interest (e.g., DMF, NMP)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the solvents of interest at a known concentration (e.g., 10 mg/mL).
-
Store the solutions at a defined temperature (e.g., room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of each solution.
-
Dilute the aliquot with a suitable mobile phase to a concentration appropriate for HPLC analysis.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm (for the Fmoc group)
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound and any new peaks that appear over time, which would correspond to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact this compound against time to determine the stability profile in each solvent.
-
Visualizations
Experimental Workflow for Solubility Determination
References
The Strategic Advantage of Fmoc-Ser(Trt)-OH in Modern Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of protecting groups is a critical determinant of success, directly impacting the purity, yield, and ultimately, the biological activity of the final peptide. For the incorporation of serine, a ubiquitous and functionally important amino acid, Fmoc-Ser(Trt)-OH has emerged as a superior choice in many applications, particularly in the synthesis of complex, aggregation-prone, or modified peptides. This technical guide provides a comprehensive overview of the core advantages of utilizing this compound, supported by comparative data, detailed experimental protocols, and visual workflows to inform and guide researchers in their synthetic strategies.
Core Advantages of this compound
The strategic utility of this compound in solid-phase peptide synthesis (SPPS) stems primarily from the unique properties of the trityl (Trt) protecting group for the serine hydroxyl function. Compared to the more conventional tert-butyl (tBu) group, the Trt group offers distinct advantages in terms of lability, steric hindrance, and suitability for side-chain modifications.
Enhanced Purity of Crude Peptides Through Mild Cleavage
The trityl group is significantly more acid-labile than the tBu group.[1] This allows for its removal under much milder acidic conditions, typically using a dilute solution of trifluoroacetic acid (TFA).[2] This mild deprotection strategy is paramount for preventing the formation of deleterious side products, especially in peptides containing sensitive residues such as tryptophan (Trp) and methionine (Met).
During cleavage with high concentrations of TFA, the tBu group generates a stable tert-butyl cation. This reactive carbocation can subsequently re-alkylate electron-rich side chains, leading to impurities that are often difficult to separate from the target peptide. The trityl cation, being bulkier and more readily scavenged, minimizes these side reactions, resulting in a significantly purer crude peptide product.[3]
Mitigation of Peptide Aggregation
Peptide aggregation during SPPS is a major obstacle, leading to incomplete reactions, low yields, and challenging purification. This phenomenon is particularly prevalent in "difficult sequences," such as those with high hydrophobicity or repeating residues like poly-serine tracts.[1] The bulky steric profile of the trityl group plays a crucial role in disrupting the inter-chain hydrogen bonding that drives aggregation.[1] By creating a larger distance between peptide chains on the solid support, this compound helps to maintain a more solvated and accessible environment for efficient coupling and deprotection steps.
Enabling Selective On-Resin Side-Chain Modification
One of the most powerful applications of this compound is in the synthesis of peptides with post-translational modifications, most notably phosphorylation. The significant difference in acid lability between the Trt and tBu groups allows for the selective deprotection of the serine side chain while the peptide remains anchored to the resin and other side chains (protected with tBu or similar groups) remain intact.[4] This orthogonality is key for performing on-resin modifications like phosphorylation at specific serine residues.[4]
Quantitative Data Presentation
The advantages of using Trt-protected amino acids are evident in the improved purity of the resulting crude peptides. The following table summarizes purity data from a comparative study by Barlos et al. (1998), which highlights the superior performance of the Fmoc/Trt strategy over the Fmoc/tBu strategy in the synthesis of model peptides containing sensitive residues.[3]
| Peptide Sequence | Protecting Group Strategy | Crude Peptide Purity (%) |
| Fmoc-Ser-Met-Ser-Met-Ser-OH | Fmoc/tBu | 68 |
| Fmoc-Ser-Met-Ser-Met-Ser-OH | Fmoc/Trt | 98 |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | Fmoc/tBu | 43 |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | Fmoc/Trt | 92 |
Data sourced from Barlos, K. et al. (1998).[3]
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle with this compound
This protocol outlines a standard manual SPPS cycle for the incorporation of this compound.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in dimethylformamide (DMF) for at least 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an activation base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative method (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
-
Wash the resin with DMF (5 times) and DCM (3 times).
4. Repeat Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Selective On-Resin Deprotection of the Trityl Group
This protocol is for the selective removal of the Trt group from the serine side chain, enabling subsequent on-resin modification.
1. Peptide-Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin is protected.
2. Selective Deprotection Cocktail:
-
Prepare a solution of 1-5% TFA in DCM. The exact concentration may require optimization depending on the peptide sequence and other protecting groups present.
3. Deprotection Procedure:
-
Wash the peptide-resin with DCM.
-
Treat the resin with the selective deprotection cocktail for 2 minutes, repeating 5-10 times until deprotection is complete (monitored by HPLC analysis of a small cleaved sample).
-
Wash the resin thoroughly with DCM to remove the TFA.
-
Wash with a solution of 10% DIPEA in DMF to neutralize any residual acid.
-
Wash thoroughly with DMF and DCM.
Global Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of all acid-labile side-chain protecting groups.
1. Resin Preparation:
-
Perform a final Fmoc deprotection if the N-terminus is to be free.
-
Wash the resin with DMF and DCM, and then dry under vacuum.
2. Cleavage Cocktail:
-
Prepare a cleavage cocktail suitable for Trt-containing peptides. A common and effective cocktail is Reagent B :
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
-
3. Cleavage Procedure:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 1 g of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Mandatory Visualizations
Caption: A generalized workflow for solid-phase peptide synthesis incorporating this compound.
Caption: Workflow for the synthesis of phosphoserine-containing peptides using on-resin modification.
Caption: A simplified signaling pathway illustrating the role of phosphoserine-containing peptides.
References
An In-depth Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. We will delve into the core principles, detailed experimental protocols, quantitative parameters, and critical considerations for successful peptide synthesis.
Core Principles of Fmoc-SPPS
Fmoc-SPPS is a cyclical process that enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble solid support, or resin.[1][2] This methodology is favored for its mild reaction conditions and relies on an "orthogonal" protection strategy.[2] The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the amino acid side chains are protected by acid-labile groups.[2] This ensures the controlled, unidirectional elongation of the peptide chain.
The synthesis cycle consists of three fundamental steps that are repeated for each amino acid addition:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a weak base, typically a solution of piperidine in a polar apathetic solvent like N,N-dimethylformamide (DMF).[1][2] This exposes a free amine group, which will form the next peptide bond.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent. This activated amino acid is then reacted with the free amine on the resin-bound peptide to form a new peptide bond.[2]
-
Washing: Following each deprotection and coupling step, the resin is extensively washed to remove excess reagents and byproducts, which is crucial for the purity of the final peptide.[2]
This cycle is repeated until the desired peptide sequence is fully assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid, such as trifluoroacetic acid (TFA).[1][2]
The Fmoc-SPPS Workflow: A Visual Representation
The logical progression of Fmoc-SPPS can be visualized as a cyclical workflow.
The core chemical transformations in Fmoc-SPPS are central to understanding the process.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the selective and temporary masking of reactive amino acid side chains is a fundamental prerequisite for achieving high-purity, target peptides. This technical guide provides an in-depth exploration of the core principles of side-chain protection, detailing the chemical logic, common protecting groups, and the experimental protocols that underpin modern peptide chemistry.
The Principle of Orthogonal Protection
The successful synthesis of peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), hinges on the concept of orthogonal protection .[1] This strategy involves the use of multiple classes of protecting groups within the same molecule, where each class is removable by a specific chemical mechanism that does not affect the others. This allows for the selective deprotection of either the temporary Nα-amino protecting group for chain elongation or a specific side-chain protecting group for on-resin modifications, all while the other protecting groups and the peptide-resin linkage remain intact.[2][3]
The two predominant orthogonal protection schemes in modern peptide synthesis are the Boc/Bzl and Fmoc/tBu strategies.[4][5]
-
Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. While both are removed by acid, their lability is graduated; the Boc group is removed by moderate acid (e.g., trifluoroacetic acid - TFA), while the Bzl-type groups require a much stronger acid (e.g., hydrofluoric acid - HF) for cleavage.[2][6]
-
Fmoc/tBu Strategy: This is the more widely used strategy due to its milder conditions.[7] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[6][8] The orthogonality is clear: the Fmoc group is removed by a base (typically piperidine), while the tBu groups are cleaved by TFA.[5]
// Nodes Full_Protected [label="Fully Protected Peptide on Resin\n(Nα-PG, Side-Chain-PGs)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_alpha_Deprotected [label="Nα-Deprotected Peptide\n(Free Amine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Elongated [label="Elongated Peptide\n(New AA Coupled)", fillcolor="#F1F3F4", fontcolor="#202124"]; Side_Chain_Deprotected [label="Side-Chain Deprotected Peptide\n(Specific Side-Chain Exposed)", fillcolor="#FFFFFF", fontcolor="#202124"]; Modified [label="Side-Chain Modified Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Cleavage [label="Final Cleaved & Deprotected Peptide", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Full_Protected -> N_alpha_Deprotected [label="Nα-Deprotection\n(e.g., Piperidine for Fmoc)", color="#34A853"]; N_alpha_Deprotected -> Elongated [label="Amino Acid Coupling", color="#4285F4"]; Elongated -> Full_Protected [label="Cycle Repeats", style=dashed, color="#5F6368"];
Full_Protected -> Side_Chain_Deprotected [label="Orthogonal Side-Chain\nDeprotection (e.g., Hydrazine for Dde)", color="#EA4335"]; Side_Chain_Deprotected -> Modified [label="On-Resin Modification\n(e.g., Cyclization, Labeling)", color="#FBBC05"]; Modified -> Final_Cleavage [label="Global Deprotection\n& Cleavage from Resin (e.g., TFA)", color="#202124"]; Elongated -> Final_Cleavage [label="Global Deprotection\n& Cleavage from Resin (e.g., TFA)", color="#202124"]; } . Caption: Logical workflow of orthogonal protection in SPPS.
Classification and Selection of Side-Chain Protecting Groups
The choice of a side-chain protecting group is dictated by the specific amino acid, the overall synthetic strategy (Fmoc/tBu or Boc/Bzl), and whether any orthogonal, on-resin modifications are planned.[9] Below is a summary of commonly used protecting groups for trifunctional amino acids.
Table 1: Common Side-Chain Protecting Groups in Fmoc/tBu Strategy
| Amino Acid | Functional Group | Protecting Group (Abbr.) | Deprotection Conditions | Notes |
| Lysine (Lys), Ornithine (Orn) | ε-Amino | tert-Butoxycarbonyl (Boc) | TFA | Standard choice, stable to piperidine.[10] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | Orthogonal to Fmoc and tBu; allows for side-chain modification.[11] | ||
| 4-Methyltrityl (Mtt) | 1% TFA in DCM | Highly acid-labile; for orthogonal modification.[1] | ||
| Aspartic Acid (Asp), Glutamic Acid (Glu) | β/γ-Carboxyl | tert-Butyl ester (OtBu) | TFA | Standard choice to prevent side-chain acylation.[1] |
| Allyl ester (OAll) | Pd(PPh₃)₄ / Scavenger | Orthogonal to Fmoc and tBu.[1] | ||
| Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydroxyl | tert-Butyl (tBu) | TFA | Standard choice to prevent O-acylation.[10] |
| Trityl (Trt) | 1% TFA in DCM (for Tyr) | More acid-labile than tBu, useful for selective deprotection. | ||
| Cysteine (Cys) | Thiol | Trityl (Trt) | TFA, scavengers required | Most common choice; susceptible to reattachment without scavengers.[12] |
| Acetamidomethyl (Acm) | Mercury(II) acetate or Iodine | Orthogonal; often used for selective disulfide bond formation. | ||
| tert-Butyl (tBu) | HF or other strong acids | Very stable, not removed by standard TFA cleavage.[1] | ||
| Arginine (Arg) | Guanidino | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA | Most common and labile choice; deprotection in ~1-2 hours.[4][13] |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) | TFA | Less labile than Pbf; requires longer deprotection (~3-4 hours).[4][13] | ||
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) | TFA / Scavengers | Least labile; can require up to 12 hours for complete removal.[4] | ||
| Histidine (His) | Imidazole | Trityl (Trt) | TFA | Standard choice; helps reduce racemization during coupling.[1] |
| tert-Butoxycarbonyl (Boc) | TFA | Also commonly used.[10] | ||
| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl (Boc) | TFA | Prevents oxidation and alkylation by carbocations during cleavage.[8] |
| Asparagine (Asn), Glutamine (Gln) | Amide | Trityl (Trt) | TFA | Prevents dehydration and side reactions at high temperatures.[4] |
Table 2: Quantitative Comparison of Deprotection Times and Conditions
| Protecting Group | Amino Acid | Deprotection Reagent/Conditions | Typical Time | Cleavage Yield/Notes |
| Pbf | Arginine | Standard TFA cocktail | ~1-2 hours | Generally high yields. A comparative study showed 69% yield vs. 46% for Pmc under the same 3-hour cleavage.[1] |
| Pmc | Arginine | Standard TFA cocktail | ~3-4 hours | Slower than Pbf, increased risk of side reactions.[4][13] |
| Mtr | Arginine | TFA with scavengers | Up to 12 hours | Very slow, particularly with multiple Arg residues.[4] |
| Mtt | Lysine, Histidine | 1-5% TFA in DCM | ~30 minutes | Highly acid-labile for orthogonal deprotection.[1] |
| Mmt | Lysine, Histidine | 1% TFA in DCM or Acetic Acid/TFE/DCM | < 30 minutes | More acid-labile than Mtt.[1] |
| Trt | Cysteine, Histidine | 90-95% TFA | 1-2 hours | Standard final cleavage condition. |
| Dde | Lysine | 2% Hydrazine in DMF | 3-10 minutes (repeated) | Rapid removal for orthogonal functionalization.[11] |
Key Experimental Protocols
The following section provides detailed methodologies for common procedures related to side-chain protection and deprotection in the context of Fmoc-based SPPS.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the iterative steps of Nα-Fmoc deprotection and amino acid coupling.
A. Fmoc Deprotection:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.[14]
B. Amino Acid Coupling (using HBTU/HOBt):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin from step A.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain yellow, indicating no free primary amine). If the test is positive, the coupling step should be repeated.[14][15]
// Nodes Start [label="Start with Peptide-Resin\n(Nα-Fmoc protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash1 [label="2. Wash (DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Kaiser1 [label="Kaiser Test (Optional)\n(Confirms free amine)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Amino Acid Coupling\n(Activated AA, DIEA, DMF)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash2 [label="4. Wash (DMF, DCM)", fillcolor="#FFFFFF", fontcolor="#202124"]; Kaiser2 [label="Kaiser Test\n(Confirms complete coupling)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Proceed to Final Cleavage", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection [color="#202124"]; Deprotection -> Wash1 [color="#202124"]; Wash1 -> Kaiser1 [color="#202124"]; Kaiser1 -> Coupling [color="#202124"]; Coupling -> Wash2 [color="#202124"]; Wash2 -> Kaiser2 [color="#202124"]; Kaiser2 -> Repeat [label="Incomplete", color="#EA4335"]; Kaiser2 -> End [label="Complete & Last AA", color="#34A853"]; Repeat -> Deprotection [label="Continue Elongation", color="#4285F4", style=dashed]; Kaiser2 -> Repeat [label="Complete & Not Last AA", color="#34A853"]; } . Caption: Experimental workflow for a standard Fmoc-SPPS cycle.
Protocol 2: Orthogonal Deprotection of a Dde Group
This protocol is for the selective removal of a Dde protecting group from a lysine side chain to allow for on-resin modification.
-
Ensure the Nα-amino group is protected (e.g., with Fmoc or Boc).
-
Swell the Dde-protected peptide-resin in DMF.
-
Prepare a solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the solution.
-
Repeat the hydrazine treatment (steps 4-6) two to three more times.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
The lysine side-chain amine is now free for subsequent modification (e.g., acylation, alkylation, or attachment of a label).[5][11]
Protocol 3: Synthesis of Fmoc-L-Lys(Boc)-OH
This protocol describes the preparation of a commonly used protected amino acid monomer.
-
Dissolve L-lysine in a suitable solvent mixture (e.g., dioxane and water).
-
Protect the α-amino and carboxyl groups by forming a copper complex (e.g., by adding copper(II) sulfate).
-
Selectively protect the ε-amino group by reacting with Di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
-
Remove the copper complex by treatment with a chelating agent like EDTA or by precipitation as a sulfide with H₂S or Na₂S.
-
After removal of the copper, protect the α-amino group by reacting with 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSU) in a suitable solvent like aqueous acetone, maintaining a basic pH.
-
Acidify the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Fmoc-L-Lys(Boc)-OH.[6][16]
Protocol 4: Final Cleavage and Global Deprotection
This protocol is for cleaving the completed peptide from the resin and removing all acid-labile side-chain protecting groups (e.g., tBu, OtBu, Boc, Trt, Pbf).
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common formulation ("Reagent K") is 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[17] The scavengers (phenol, thioanisole, EDT) are crucial to trap the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp, Met, and Cys.[18]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The duration may be extended for peptides with multiple, less labile protecting groups like Arg(Pmc).[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
// Nodes Start [label="Start: Completed Peptide-Resin\n(All PGs Intact)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="1. Wash and Dry Resin\n(DCM, N₂ Stream)", fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavage [label="2. Add Cleavage Cocktail\n(e.g., TFA/Scavengers)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="3. Incubate with Agitation\n(2-4 hours, RT)", fillcolor="#FFFFFF", fontcolor="#202124"]; Filter [label="4. Filter to Separate Resin", fillcolor="#FFFFFF", fontcolor="#202124"]; Precipitate [label="5. Precipitate Peptide\n(Add Filtrate to Cold Ether)", fillcolor="#FFFFFF", fontcolor="#202124"]; Isolate [label="6. Isolate by Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash_Dry [label="7. Wash and Dry Crude Peptide", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Purify by HPLC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Wash [color="#202124"]; Wash -> Cleavage [color="#202124"]; Cleavage -> Incubate [color="#202124"]; Incubate -> Filter [color="#202124"]; Filter -> Precipitate [label="Filtrate", color="#34A853"]; Precipitate -> Isolate [color="#202124"]; Isolate -> Wash_Dry [color="#202124"]; Wash_Dry -> End [color="#202124"]; } . Caption: General workflow for final peptide cleavage and deprotection.
Conclusion
The strategic use of side-chain protecting groups is indispensable in modern peptide chemistry. A thorough understanding of the principles of orthogonality, the lability of different protecting groups under various chemical conditions, and the precise execution of protection and deprotection protocols are critical for the successful synthesis of complex peptides. The Fmoc/tBu strategy, complemented by a diverse array of orthogonal protecting groups, provides a versatile and robust toolkit for researchers in basic science and therapeutic development alike. Careful planning and selection of these chemical tools are paramount to achieving high yields and purities in the final peptide product.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Full orthogonality between Dde and Fmoc: the direct synthesis of PNA--peptide conjugates. | Semantic Scholar [semanticscholar.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. biosynth.com [biosynth.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis procedure for protected lysine | Semantic Scholar [semanticscholar.org]
- 17. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (2009) | David S. King | 736 Citations [scispace.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
The Versatility of Trityl-Protected Amino Acids in Modern Research: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, the strategic application of protecting groups is a cornerstone of success in complex molecular synthesis. Among these, the trityl group stands out for its unique properties and versatile applications. This technical guide delves into the core applications of trityl-protected amino acids in peptide synthesis, drug delivery, the creation of fluorescent probes, and the synthesis of unnatural amino acids, providing a comprehensive resource for leveraging this powerful chemical tool.
The triphenylmethyl (trityl) group, a bulky and acid-labile protecting group, has become an indispensable tool in the arsenal of synthetic chemists. Its primary function is the temporary protection of functional groups, particularly amines, hydroxyls, and thiols, preventing them from undergoing unwanted reactions during multi-step syntheses. The strategic advantage of the trityl group lies in its tunable acid lability, which can be modulated by the introduction of substituents on its phenyl rings, allowing for selective deprotection in the presence of other protecting groups.[1] This guide will explore the multifaceted applications of trityl-protected amino acids, offering detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to illuminate key processes.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The most prominent application of trityl-protected amino acids is in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of peptides for research and therapeutic purposes.[2][3] In SPPS, the trityl group is predominantly used for the protection of the α-amino group of amino acids (Nα-protection) and the side chains of specific amino acids like histidine, cysteine, asparagine, and glutamine.[4][5]
The use of Nα-trityl-amino acids offers several advantages in SPPS. The bulkiness of the trityl group can help to reduce aggregation of the growing peptide chain, a common challenge in the synthesis of long or hydrophobic peptides.[2] Furthermore, trityl protection has been shown to improve the solubility of protected amino acid derivatives.[4]
For side-chain protection, the trityl group is particularly crucial for amino acids with reactive functionalities. For instance, the imidazole ring of histidine is effectively protected by a trityl group, preventing side reactions and racemization during peptide coupling.[4] Similarly, the thiol group of cysteine is commonly protected with a trityl group to prevent oxidation and disulfide bond formation during synthesis.[6][7] The acid lability of the trityl group allows for its removal during the final cleavage of the peptide from the solid support, along with other acid-labile side-chain protecting groups.
Orthogonal Protection Strategies
A key advantage of trityl-based protecting groups is their compatibility with orthogonal protection schemes. Different variants of the trityl group, such as the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups, exhibit different degrees of acid lability.[4] This allows for the selective deprotection of one type of trityl group while others remain intact, enabling site-specific modifications of the peptide on the solid support, such as branching, cyclization, or the attachment of labels.[1]
Quantitative Data in SPPS
The efficiency of SPPS is often measured by the overall yield and purity of the final peptide. The choice of protecting groups, including trityl derivatives, can significantly impact these outcomes. The following tables summarize representative quantitative data from the literature.
| Amino Acid Derivative | Protection Method | Yield (%) | Reference |
| N-Trt-Gly-OMe | Trityl chloride, triethylamine in DCM/DMF | 99 | [2] |
| N-Trt-Leu-OMe | Trityl chloride, triethylamine in DCM/DMF | 93 | [2] |
| N-Trt-Val-OMe | Trityl chloride, triethylamine in DCM/DMF | 95 | [3] |
| N-Trt-Ile-OMe | Trityl chloride, triethylamine in DCM/DMF | 90 | [3] |
| N-Trt-Asn(Trt)-OH | Multi-step synthesis | 10 | [2] |
| N-Trt-Lys(Tfa)-OH | Multi-step synthesis | 14 | [2] |
Table 1: Representative Yields for the Synthesis of N-Trityl-Amino Acid Derivatives.
| Peptide Sequence | Synthesis Strategy | Overall Yield (%) | Purity (%) | Reference |
| H-Tyr-Gly-Gly-Phe-Leu-OH | Nα-Trityl SPPS | Not specified | High | [3] |
| α-factor (WHWLQLKPGQPMY) | Cys(Trt) side-chain anchoring | High | High | [8] |
| Cyclohexapeptides | Trityl resin-based SPPS | 29-41 | Not specified | [9] |
Table 2: Examples of Peptide Synthesis Yields Using Trityl-Protected Amino Acids.
Experimental Protocols in SPPS
Protocol 1: General Procedure for the Preparation of N-Trityl-Amino Acid Methyl Esters [2]
-
Suspend the amino acid methyl ester hydrochloride (1.0 eq) in dry chloroform.
-
Add triethylamine (2.2 eq) followed by triphenylchloromethane (1.0 eq).
-
Stir the mixture at room temperature for 6 hours.
-
Wash the solution twice with water and dry over sodium sulfate.
-
Evaporate the solvent in vacuo to obtain the N-trityl-amino acid methyl ester.
Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle using Nα-Trityl-Amino Acids [10]
Drug Delivery Systems
The acid lability of the trityl group has been ingeniously exploited in the design of drug delivery systems, particularly for targeted cancer therapy. Trityl-based linkers are used to conjugate drugs to carrier molecules, such as peptides or polymers, creating prodrugs that are stable at physiological pH (around 7.4) but release the active drug in the acidic microenvironment of tumors or within the lysosomes of cancer cells (pH 4.5-6.5).[11][12][13]
The rate of drug release can be fine-tuned by modifying the substituents on the trityl linker. Electron-donating groups, such as methoxy groups, stabilize the trityl cation intermediate formed during cleavage, thus accelerating the release of the drug.[12] This tunability allows for the design of drug delivery systems with optimized release kinetics for specific therapeutic applications.
Quantitative Data in Drug Delivery
| Trityl Linker Derivative | Drug Conjugate | pH | Half-life (t1/2) of Drug Release (hours) | Reference |
| para-dimethoxytrityl (p-DMT) | Doxorubicin | 5.0 | < 1 | [11] |
| para-dimethoxytrityl (p-DMT) | Doxorubicin | 7.4 | 44 | [12] |
| para-dimethoxytrityl (p-DMT) | Gemcitabine | 5.0 | > 72 | [11] |
| meta-dimethoxytrityl (m-DMT) | LY207702 | Not specified | Faster release than p-MMT | [12] |
| para-monomethoxytrityl (p-MMT) | LY207702 | Not specified | Slower release than p-DMT | [12] |
| para-trityl (p-T) | LY207702 | Not specified | Slowest release | [12] |
Table 3: Half-lives of Drug Release from Various Trityl-Based Linkers at Different pH Values.
Experimental Protocols in Drug Delivery
Protocol 3: General Procedure for the Acid-Triggered Release of a Drug from a Trityl Linker [11]
-
Dissolve the peptide-drug conjugate containing the trityl linker in a buffer of the desired pH (e.g., pH 5.0 phosphate buffer).
-
Incubate the solution at 37°C.
-
At various time points, take aliquots of the solution.
-
Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of released drug.
-
Calculate the half-life of drug release from the kinetic data.
Fluorescent Probes
While the direct use of trityl-protected amino acids as fluorescent probes is an emerging area, the inherent fluorescence of certain trityl derivatives, particularly trityl radicals, presents exciting possibilities.[14][15][16] Stable trityl radicals can exhibit fluorescence and have been explored as bioimaging agents.[14][17] The trityl group's ability to be cleaved under specific conditions (e.g., acidic pH or UV light with photolabile variants) also suggests its potential use in creating "caged" fluorescent probes.[18] In such a system, a fluorescent molecule could be rendered non-fluorescent by attachment to a trityl group and then "uncaged" to restore its fluorescence upon a specific stimulus.
Although detailed protocols for the synthesis of fluorescent probes directly from trityl-protected amino acids are not yet widely established, the principles of orthogonal protection and selective deprotection learned from peptide synthesis can be applied to the site-specific attachment of fluorophores to peptides containing trityl-protected residues.
Synthesis of Unnatural Amino Acids
The synthesis of unnatural amino acids (UAAs) is a rapidly growing field in chemical biology and drug discovery, as their incorporation into peptides and proteins can bestow novel properties.[18] The trityl group serves as a valuable protecting group in the multi-step synthesis of complex UAAs. Its steric bulk can direct reactions to other parts of the molecule, and its acid lability allows for its removal at the desired stage of the synthesis. For example, in the synthesis of peptide-peptoid hybrids, S-trityl protected aminothiols have been utilized as building blocks.[5]
Experimental Protocols in UAA Synthesis
Protocol 4: Example of Trityl Group Use in the Synthesis of a Peptide-Peptoid Hybrid [5]
-
Synthesize the S-trityl-protected aminothiol derivative.
-
Couple the protected aminothiol to a growing peptide chain on a solid-phase resin.
-
Perform further synthetic modifications on the peptoid portion.
-
Cleave the final product from the resin and remove the trityl protecting group under acidic conditions (e.g., TFA).
Conclusion
Trityl-protected amino acids are far more than simple building blocks for peptide synthesis. Their unique combination of steric bulk, tunable acid lability, and compatibility with orthogonal synthetic strategies has propelled their application into diverse and innovative areas of research. From enhancing the efficiency of SPPS to enabling the targeted delivery of therapeutics and facilitating the creation of novel molecular probes and unnatural amino acids, the trityl group continues to be a powerful and versatile tool. As research demands increasingly complex and precisely engineered molecules, the strategic application of trityl-protected amino acids is set to play an even more critical role in advancing the frontiers of science and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: application to the synthesis of a-factor and a-factor analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Water-Soluble Trityl Radicals for Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Water-Soluble Trityl Radicals for Fluorescence Imaging [mdpi.com]
- 18. qyaobio.com [qyaobio.com]
Methodological & Application
Protocol for Incorporating Fmoc-Ser(Trt)-OH in Solid-Phase Peptide Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the incorporation of Fmoc-Ser(Trt)-OH in solid-phase peptide synthesis (SPPS). It includes detailed application notes, experimental protocols, and troubleshooting guidance to ensure the successful synthesis of peptides containing serine residues with high purity and yield.
Introduction
This compound is a critical building block in Fmoc-based solid-phase peptide synthesis, offering significant advantages, particularly in the synthesis of complex or aggregation-prone peptide sequences. The trityl (Trt) protecting group for the serine side-chain hydroxyl is highly acid-labile, allowing for mild cleavage conditions that preserve the integrity of sensitive residues within the peptide.[1][2] Furthermore, the steric bulk of the Trt group can disrupt inter-chain hydrogen bonding, a common cause of peptide aggregation during synthesis, leading to improved yields and purity.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value |
| Molecular Weight | 569.65 g/mol |
| Appearance | White to off-white powder |
| Side-Chain Protecting Group | Trityl (Trt) |
| Protecting Group Lability | Highly acid-labile (cleaved by mild acid, e.g., dilute TFA)[1] |
Performance in Solid-Phase Peptide Synthesis
The choice of the side-chain protecting group for serine significantly impacts the outcome of peptide synthesis. The Trt group offers distinct advantages over the more commonly used tert-butyl (tBu) group in specific contexts.
Coupling Efficiency
While both this compound and Fmoc-Ser(tBu)-OH generally exhibit high coupling efficiencies in standard peptide sequences, the performance of this compound is notably superior in the synthesis of "difficult" or aggregation-prone sequences. The bulky Trt group acts as a steric shield, preventing the formation of secondary structures like β-sheets that can hinder reaction kinetics.[3] For challenging sequences, such as those containing multiple serine residues, the use of this compound is strongly recommended to ensure complete and efficient coupling.[2]
Yield and Purity
The use of Trt-protected amino acids, including this compound, often results in crude peptides of higher purity compared to their tBu-protected counterparts.[1][4] This is particularly true for peptides containing sensitive amino acids like tryptophan and methionine. The milder acidic conditions required for Trt group removal minimize the formation of side products arising from the re-attachment of carbocations generated during cleavage.[1]
Table 1: Comparative Performance of Coupling Reagents for this compound
| Coupling Reagent | Typical Coupling Time (min) | Reported Purity (%) | Key Advantages | Potential Issues |
| HATU | 20 - 45 | >99.5 | Very high reactivity, superior for sterically hindered couplings, lower risk of racemization.[3] | Higher cost. |
| HBTU | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[3] | Potential for guanidinylation if used in excess, slightly higher risk of racemization compared to HATU.[5] |
| PyBOP | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation.[6] | Slower reaction rates, potential for N-acylurea formation. |
Note: The reported purity is dependent on the specific peptide sequence and synthesis conditions.
Experimental Protocols
The following protocols provide a step-by-step guide for the manual incorporation of this compound in SPPS. These can be adapted for automated synthesizers.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids)
-
This compound and other Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Coupling Reagents: HATU, HBTU, or DIC/HOBt
-
Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[7]
-
Precipitation Solvent: Cold diethyl ether
Resin Preparation and Swelling
-
Transfer the desired amount of resin to a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) and DMF (3 times).
Coupling of this compound
Due to the steric hindrance of the Trt group, a potent coupling reagent such as HATU is recommended.[8]
-
In a separate vial, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is necessary.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DCM (3 times) and dry it under vacuum.
-
Prepare the cleavage cocktail (Reagent K) in a well-ventilated fume hood.
-
Add the cleavage cocktail to the resin and agitate the mixture for 2-4 hours at room temperature. The solution may turn yellow due to the release of the trityl cation.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Troubleshooting
Table 2: Troubleshooting Guide for the Use of this compound
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the Trt group or peptide aggregation.[8] | Increase coupling time, use a higher excess of reagents (up to 5 equivalents), or switch to a more potent coupling reagent like HATU. Perform a double coupling.[8] |
| Racemization | Prolonged activation times or the use of certain bases like DIPEA.[6] | Minimize pre-activation time. Use a less hindered base such as 2,4,6-collidine, especially for sensitive couplings.[4] Consider using a carbodiimide-based coupling method (e.g., DIC/HOBt) which is less prone to racemization.[1] |
| Incomplete Trt Deprotection | Insufficient cleavage time or inadequate scavenger concentration.[8] | Extend the cleavage time to 4 hours. Ensure an adequate concentration of scavengers like TIS and EDT in the cleavage cocktail to effectively capture the released trityl cations.[8][10] |
| Aggregation | Inter-chain hydrogen bonding, particularly in serine-rich sequences.[2] | Use this compound instead of Fmoc-Ser(tBu)-OH. Synthesize the peptide at a lower substitution level on the resin. Incorporate pseudoproline dipeptides or use a backbone-protecting group (e.g., Hmb) in the sequence. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow of solid-phase peptide synthesis incorporating this compound.
Conclusion
The use of this compound is a highly effective strategy for the solid-phase synthesis of peptides, particularly for sequences prone to aggregation or containing sensitive residues. The protocols and guidelines presented in this document provide a robust framework for researchers to successfully incorporate this valuable building block into their synthetic peptides, leading to higher purity and improved yields. Careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving the best results.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mesalabs.com [mesalabs.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for the Efficient Activation of Fmoc-Ser(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal coupling reagent for the activation of Fmoc-Ser(Trt)-OH in Fmoc-based solid-phase peptide synthesis (SPPS). The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization, which can be a concern with serine derivatives. This document outlines the performance of commonly used coupling reagents, provides detailed experimental protocols, and offers a logical framework for reagent selection.
Introduction to this compound Coupling
This compound is a serine building block where the side-chain hydroxyl group is protected by a bulky trityl (Trt) group. This bulky protecting group can sterically hinder the coupling reaction, necessitating the use of potent activating agents to ensure complete and efficient amide bond formation. Furthermore, serine residues are susceptible to racemization, a process that can be influenced by the choice of coupling reagent and the base used in the reaction. Therefore, a careful selection of the coupling methodology is paramount to ensure the synthesis of high-purity peptides with the correct stereochemistry.
Comparison of Recommended Coupling Reagents
The selection of an appropriate coupling reagent for this compound activation is a balance between reaction speed, efficiency, and the suppression of side reactions. While quantitative data directly comparing all reagents for this specific derivative is not extensively available in a single study, performance can be extrapolated from studies on other sterically hindered or racemization-prone amino acids.[1] The following table summarizes the performance of highly recommended coupling reagents.
| Coupling Reagent/Method | Additive | Base | Typical Yield | Racemization Risk | Key Considerations |
| HATU | None | DIPEA, Collidine | High | Low to Moderate | Fast reaction times and high efficiency, even for sterically hindered couplings.[2] The choice of base can influence the extent of racemization.[3] |
| HBTU | HOBt | DIPEA, NMM | High | Moderate | A widely used and effective reagent, though generally considered slightly less reactive than HATU.[2] |
| HCTU | None | DIPEA, NMM | High | Low to Moderate | Offers fast coupling times and is reported to be less allergenic than some other benzotriazole-based reagents.[4][5] |
| DIC/OxymaPure® | OxymaPure® | None/DIPEA | High | Very Low | Often the preferred method for coupling racemization-prone amino acids. The absence of a strong organic base can be advantageous.[1] OxymaPure® is a safer, non-explosive alternative to HOBt.[6] |
| PyBOP | None | DIPEA, NMM | High | Low to Moderate | A phosphonium salt-based reagent that is a good alternative to uronium/aminium salts, particularly to avoid guanidinylation side reactions. |
Note: The quantitative data presented is collated from studies on the coupling of N-protected Serine and other sterically hindered amino acid derivatives and serves as a strong indicator of performance. Direct comparative data for this compound may vary based on the specific peptide sequence and synthesis conditions.
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide using the recommended reagents. These protocols are based on a 0.1 mmol synthesis scale.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high efficiency and speed, especially for difficult couplings.
Materials:
-
This compound (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (4-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deprotected peptide-resin (1 equivalent)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using a 20% piperidine in DMF solution and the resin is thoroughly washed with DMF.
-
Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add the base (DIPEA or Collidine) to the solution and agitate for 1-5 minutes to pre-activate the amino acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
Monitoring: Monitor the completion of the reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF to remove excess reagents and by-products.
Protocol 2: DIC/OxymaPure®-Mediated Coupling
This protocol is highly recommended to minimize racemization.
Materials:
-
This compound (3-5 equivalents)
-
OxymaPure® (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deprotected peptide-resin (1 equivalent)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using a 20% piperidine in DMF solution and the resin is thoroughly washed with DMF.
-
Solution Preparation: In a separate reaction vessel, dissolve this compound and OxymaPure® in DMF.
-
Coupling: Add the this compound/OxymaPure® solution to the deprotected peptide-resin.
-
Initiation: Add DIC to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the reaction using the Kaiser test.
-
Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF.
Protocol 3: HCTU-Mediated Coupling
This protocol offers a balance of speed and efficiency.
Materials:
-
This compound (3-5 equivalents)
-
HCTU (2.9-4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (4-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Deprotected peptide-resin (1 equivalent)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected using a 20% piperidine in DMF solution and the resin is thoroughly washed with DMF.
-
Activation: In a separate reaction vessel, dissolve this compound and HCTU in DMF. Add the base (DIPEA or NMM) to the solution and agitate briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the completion of the reaction using the Kaiser test.
-
Washing: Once the reaction is complete, drain the coupling solution and thoroughly wash the resin with DMF.
Visualizing Workflows and Decision-Making
To aid researchers in visualizing the experimental process and selecting the appropriate coupling reagent, the following diagrams have been generated using Graphviz (DOT language).
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Decision tree for selecting a suitable coupling reagent for this compound.
Conclusion
The successful incorporation of this compound into a peptide sequence relies heavily on the appropriate choice of coupling reagent and reaction conditions. For couplings where minimizing racemization is the absolute priority, a DIC/OxymaPure® strategy is highly recommended. For situations demanding high speed and efficiency, particularly with sterically demanding sequences, HATU and HCTU are excellent choices. By following the detailed protocols and considering the logical framework for reagent selection provided in these application notes, researchers can optimize their peptide synthesis workflows and achieve high-purity products.
References
Application Notes and Protocols for the Synthesis of Phosphorylated Peptides Using Fmoc-Ser(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphorylated peptides is therefore essential for studying these processes and for the development of novel therapeutics. Fmoc-Ser(Trt)-OH is a key building block in solid-phase peptide synthesis (SPPS) for the production of phosphoserine-containing peptides. The trityl (Trt) protecting group for the serine hydroxyl function is highly acid-labile, allowing for its selective removal on the solid support to expose the hydroxyl group for subsequent phosphorylation.[1] This "post-synthetic" phosphorylation strategy offers significant advantages in terms of flexibility and efficiency.
The trityl protecting group is more easily and cleanly removed with mild acid conditions compared to the more traditionally used t-butyl (tBu) group, which requires strong acids like trifluoroacetic acid (TFA) for cleavage.[1][2] This mild deprotection minimizes the risk of side reactions and the formation of t-butylated byproducts, resulting in higher purity of the final cleaved peptide.[2] this compound is particularly useful for preparing peptides with modifications at specific serine residues.[3]
Key Advantages of the this compound Strategy
-
Selective Phosphorylation: The primary advantage is the ability to selectively deprotect the trityl group on the resin, allowing for targeted phosphorylation of specific serine residues within a peptide sequence.[3][4]
-
High Purity: The mild conditions required for trityl group removal lead to fewer side reactions and higher purity of the crude peptide compared to methods using more robust protecting groups.[2]
-
Compatibility: The this compound building block is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[5]
-
Flexibility: This strategy allows for the incorporation of other modified amino acids in the peptide sequence without interference from the phosphorylation step.
Data Presentation
While precise yields can be sequence-dependent, the following table provides a summary of expected quantitative data for the synthesis of a model phosphopeptide using the this compound strategy.
| Parameter | Typical Value | Notes |
| This compound Purity | ≥ 99.0% | Purity of the starting amino acid building block is critical for successful synthesis.[2] |
| Coupling Efficiency | > 99% | Monitored by qualitative tests such as the Kaiser test. |
| Trityl Deprotection Yield | Quantitative | The mild acidic conditions ensure complete removal of the trityl group without cleaving the peptide from the resin. |
| On-Resin Phosphorylation Yield | 70-90% | Yield can vary depending on the phosphorylation reagent and the peptide sequence. |
| Final Crude Peptide Purity | > 80% | Purity as determined by reverse-phase high-performance liquid chromatography (RP-HPLC). |
| Final Purified Peptide Yield | 15-40% | Overall yield after purification, dependent on peptide length and sequence. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Rink Amide MBHA resin
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dibenzyl N,N-diisopropylphosphoramidite
-
5.5 M tert-Butyl hydroperoxide (TBHP) in decane
-
Acetonitrile (ACN)
-
Diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale.
-
Resin Swelling: Swell 200 mg of Rink Amide MBHA resin (0.5 mmol/g loading) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or this compound) and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), extend the coupling time.
-
Once the Kaiser test is negative (colorless beads), drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Protocol 2: On-Resin Trityl Deprotection
-
Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL).
-
Trityl Cleavage:
-
Prepare a solution of 1-5% TFA in DCM.
-
Add 5 mL of the mild TFA solution to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Repeat the treatment with the mild TFA solution 5-10 times.
-
Wash the resin thoroughly with DCM (5 x 5 mL) and DMF (5 x 5 mL).
-
Protocol 3: On-Resin Phosphorylation
-
Phosphitylation:
-
In a separate vial, dissolve 5 equivalents of dibenzyl N,N-diisopropylphosphoramidite and 2.5 equivalents of 1H-tetrazole in anhydrous ACN.
-
Add the solution to the peptide-resin.
-
Agitate for 1.5 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Drain the solution and wash the resin with ACN (3 x 5 mL).
-
-
Oxidation:
-
Add a solution of 10 equivalents of 5.5 M TBHP in decane to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
Protocol 4: Cleavage and Global Deprotection
-
Resin Preparation: Wash the phosphorylated peptide-resin with DCM (3 x 5 mL) and dry under vacuum for 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).
-
Cleavage:
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
-
Drying: Dry the peptide pellet under vacuum.
Protocol 5: Purification and Analysis
-
Purification: Purify the crude peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the phosphopeptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Caption: Workflow for phosphopeptide synthesis using this compound.
Caption: Logical relationship of the this compound strategy.
Caption: Simplified MAPK/ERK signaling pathway highlighting serine/threonine phosphorylation.[6]
References
Step-by-Step Guide for Fmoc Deprotection of Fmoc-Ser(Trt)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-α-Fmoc deprotection of Fmoc-Ser(Trt)-OH, a critical step in Solid-Phase Peptide Synthesis (SPPS). The protocol details the chemical background, necessary reagents, step-by-step procedure, and methods for monitoring the reaction to ensure complete removal of the Fmoc protecting group, paving the way for the subsequent coupling of the next amino acid in the peptide sequence.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino function of amino acids, forming the cornerstone of modern solid-phase peptide synthesis. Its removal is typically achieved by treatment with a secondary amine, most commonly piperidine. The trityl (Trt) group protecting the serine side-chain hydroxyl group is acid-labile and remains stable during the basic conditions of Fmoc deprotection, offering an orthogonal protection strategy. This allows for the selective deprotection of the N-terminus without affecting the side chain. The use of the bulky Trt group on the serine side chain can lead to peptides of higher purity compared to those synthesized with the tert-butyl (tBu) group, as the Trt group is more labile and can be removed under milder acidic conditions during the final cleavage step.
Chemical Reaction
The Fmoc deprotection proceeds via a β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which subsequently decarboxylates. The liberated DBF is a reactive electrophile and is trapped by excess piperidine to form a stable adduct.
Reaction Scheme:
Experimental Protocols
This section details the necessary reagents and a step-by-step protocol for the efficient Fmoc deprotection of this compound attached to a solid support.
Reagents and Equipment
-
This compound loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or automated peptide synthesizer
-
UV-Vis Spectrophotometer (for monitoring)
-
HPLC system (for analysis of final product)
Step-by-Step Deprotection Protocol
-
Resin Swelling: Swell the this compound-loaded resin in DMF for at least 30 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 2-3 minutes at room temperature.
-
Main Deprotection: Drain the deprotection solution and add a fresh portion of the deprotection solution to the resin. Continue to agitate for an additional 15-20 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional but Recommended): Collect the filtrate from the deprotection steps for UV analysis to confirm the completion of the reaction (see Section 4).
-
Proceed to Coupling: After thorough washing, the resin with the free N-terminal amine of Ser(Trt)-OH is ready for the coupling of the next Fmoc-protected amino acid.
Monitoring the Deprotection Reaction
Ensuring the complete removal of the Fmoc group is critical for the success of the peptide synthesis. Incomplete deprotection will lead to deletion sequences in the final peptide.
UV-Vis Spectrophotometry
This is a quantitative method to monitor the deprotection reaction by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.
-
Procedure:
-
Collect the combined filtrate from the deprotection steps.
-
Dilute a small aliquot of the filtrate with a known volume of DMF.
-
Measure the absorbance of the diluted solution at 301 nm or 289.8 nm.
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of the DBF-piperidine adduct
-
c is the concentration
-
l is the path length of the cuvette (typically 1 cm)
-
-
-
Molar Extinction Coefficients (in DMF):
-
At 301 nm: ε ≈ 7800 M⁻¹cm⁻¹
-
At 289.8 nm: ε ≈ 6089 M⁻¹cm⁻¹
-
By comparing the calculated amount of removed Fmoc group with the initial loading of the resin, the efficiency of the deprotection can be determined. The reaction is considered complete when subsequent deprotection treatments show no significant increase in the UV absorbance.
Qualitative Colorimetric Tests (Kaiser Test)
The Kaiser test is a highly sensitive qualitative method to detect the presence of free primary amines on the resin after deprotection.
-
Procedure:
-
Take a small sample of the resin beads after the final wash.
-
Wash the beads with ethanol and then add the Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat the sample at 100°C for 5 minutes.
-
-
Interpretation of Results:
-
Blue/Purple beads: Indicates the presence of free primary amines, signifying successful Fmoc deprotection.
-
Yellow/Colorless beads: Indicates the absence of free primary amines, suggesting incomplete deprotection.
-
Quantitative Data
| Deprotection Reagent | Time (min) | Deprotection Efficiency (%) for Fmoc-L-Leucine-OH[1] | Expected Purity after Deprotection |
| 20% Piperidine in DMF | 3 | ~80 | >99% |
| 20% Piperidine in DMF | 7 | >95 | >99% |
| 20% Piperidine in DMF | 10 | >99 | >99% |
Note: Deprotection efficiency is calculated based on the theoretical resin loading by measuring the absorbance of the DBF-piperidine adduct. Purity is typically assessed after cleavage of a small sample from the resin and analysis by HPLC. For sterically hindered amino acids like this compound, extending the main deprotection time to 20 minutes is recommended to ensure complete removal of the Fmoc group.
Diagrams
Fmoc Deprotection Workflow
Caption: A step-by-step workflow for the Fmoc deprotection of this compound on a solid support.
Logical Relationship of Monitoring Methods
Caption: Relationship between the Fmoc deprotection reaction and the methods used for its monitoring.
References
Application Notes and Protocols for Fmoc-Ser(Trt)-OH in the Synthesis of Long or Difficult Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of long or chemically challenging peptide sequences via solid-phase peptide synthesis (SPPS) is often hampered by issues such as poor solubility, on-resin aggregation, and incomplete coupling reactions.[1][2] Serine-rich sequences, in particular, are prone to forming stable secondary structures on the solid support, leading to significant synthetic difficulties.[1] The choice of protecting group for the serine side chain is a critical factor in overcoming these challenges. Fmoc-Ser(Trt)-OH, which utilizes the acid-labile trityl (Trt) group, offers distinct advantages over the more commonly used Fmoc-Ser(tBu)-OH in specific contexts, particularly in the synthesis of peptides prone to aggregation.[3] This document provides detailed application notes, comparative data, and experimental protocols for the effective use of this compound in the synthesis of long or difficult peptide sequences.
Advantages of this compound in Difficult Peptide Synthesis
The trityl protecting group of this compound provides several benefits in the synthesis of problematic peptide sequences:
-
Mitigation of On-Resin Aggregation: The bulky trityl group can disrupt the inter- and intra-chain hydrogen bonding that leads to the formation of secondary structures and subsequent aggregation of the growing peptide chain on the solid support. This is particularly beneficial in hydrophobic and serine-rich sequences.
-
Improved Solubility: Peptides protected with Trt groups on serine residues may exhibit enhanced solubility, which can facilitate purification after cleavage from the resin.
-
Mild Deprotection Conditions: The trityl group is highly acid-labile and is readily cleaved by standard trifluoroacetic acid (TFA) cocktails used for final peptide deprotection and cleavage from the resin.[3][4] This ensures efficient removal of the protecting group without requiring harsh conditions that could damage sensitive residues in the peptide sequence.
Data Presentation: Comparative Properties and Performance
The selection of the appropriate protected serine derivative is crucial for the successful synthesis of a target peptide. The following tables summarize the physicochemical properties and performance characteristics of this compound in comparison to the commonly used Fmoc-Ser(tBu)-OH.
Table 1: Physicochemical Properties of this compound vs. Fmoc-Ser(tBu)-OH
| Property | This compound | Fmoc-Ser(tBu)-OH | Reference(s) |
| Molecular Weight | 569.65 g/mol | 383.44 g/mol | [3] |
| Appearance | White to off-white powder | White to off-white powder | [3] |
| Side-Chain Protecting Group | Trityl (Trt) | tert-Butyl (tBu) | [3] |
| Protecting Group Lability | Highly acid-labile (cleaved by mild to strong acid, e.g., dilute to high concentration of TFA) | Acid-labile (cleaved by strong acid, e.g., high concentration of TFA) | [3][5] |
| Storage Temperature | 2-8°C | Room Temperature |
Table 2: Performance Characteristics in Difficult Peptide Synthesis
| Characteristic | This compound | Fmoc-Ser(tBu)-OH | Reference(s) |
| Prevention of Aggregation | More effective due to steric hindrance of the bulky Trt group. | Less effective. | |
| Coupling Efficiency | May require more potent coupling reagents (e.g., HATU, PyBOP) due to steric hindrance. | Generally good with standard coupling reagents. | [6][7] |
| Risk of Racemization | Lower risk reported with appropriate base selection (e.g., collidine). | Higher risk of racemization reported with DIPEA as the base. | [6][8] |
| Side Reactions (e.g., Aspartimide formation) | The choice of protecting group can influence side reactions; however, aspartimide formation is more sequence-dependent. | The tBu group generally provides sufficient protection against aspartimide formation. | [9][10] |
| Final Deprotection | Easily removed with standard TFA cleavage cocktails. | Requires strong acid conditions for complete removal. | [4][5] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.
General Workflow for Fmoc-SPPS
The synthesis of peptides using this compound follows the standard cycle of Fmoc-SPPS, which involves deprotection, activation, and coupling steps.
Figure 1. General workflow for Fmoc solid-phase peptide synthesis.
Protocol for Fmoc Deprotection
-
To the peptide-resin, add a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[7]
Protocol for Coupling of this compound
Due to the steric bulk of the trityl group, a potent coupling reagent is recommended for efficient incorporation of this compound.[7]
-
In a separate reaction vessel, pre-activate this compound (3-5 equivalents relative to the resin substitution) with a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) and a base like collidine (2 equivalents relative to the amino acid) in DMF.
-
Allow the activation to proceed for 3-8 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
Protocol for Final Cleavage and Deprotection
The trityl group is labile to TFA and will be removed during the final cleavage step.
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). TIS is included as a scavenger to trap the released trityl cations.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
Visualization of Key Concepts
Overcoming Aggregation with this compound
The following diagram illustrates the proposed mechanism by which the bulky trityl group on this compound helps to prevent peptide chain aggregation during SPPS.
Figure 2. Disruption of peptide aggregation by the bulky trityl group.
Deprotection and Cleavage Pathway
This diagram outlines the chemical steps involved in the final cleavage and deprotection of a serine-containing peptide synthesized using this compound.
Figure 3. Final cleavage and deprotection of a Ser(Trt)-containing peptide.
Conclusion
This compound is a valuable reagent for the synthesis of long and difficult peptide sequences, particularly those prone to on-resin aggregation. The bulky trityl protecting group effectively disrupts secondary structure formation, leading to improved synthetic outcomes. While the steric hindrance of the trityl group may necessitate the use of more potent coupling reagents, the benefits of reduced aggregation and straightforward deprotection often outweigh this consideration. The protocols and comparative data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their peptide synthesis endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [cem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. peptide.com [peptide.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: On-Resin Cleavage of the Trityl Group from Serine Residues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trityl (Trt) group is a valuable acid-labile side-chain protecting group for serine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its lability under mild acidic conditions, relative to more robust protecting groups like tert-butyl (tBu), allows for selective on-resin deprotection of the serine hydroxyl group. This strategy is instrumental for subsequent on-resin modifications, such as phosphorylation, glycosylation, or the synthesis of protected peptide fragments. This application note provides detailed protocols for the efficient and clean on-resin cleavage of the trityl group from serine residues, discusses common side reactions, and outlines strategies for their mitigation.
Introduction
In the synthesis of complex peptides, the orthogonal protection strategy is paramount. The choice of side-chain protecting groups dictates the synthetic route and the possibilities for site-specific modifications. The trityl (Trt) group, a triphenylmethyl ether, is employed to protect the hydroxyl group of serine. A key advantage of the Ser(Trt) protecting group is its high sensitivity to mild acidic conditions, which allows for its removal while the peptide remains anchored to the solid support and other acid-labile groups (e.g., Boc, tBu) remain intact. This selective deprotection opens a pathway for various on-resin chemical manipulations.
The cleavage is an acid-catalyzed process that generates a stable trityl cation. This reactive carbocation can lead to side reactions, such as re-attachment to the deprotected serine or alkylation of other nucleophilic residues in the peptide sequence. Therefore, the use of cation scavengers is essential to ensure high yield and purity of the final product[1]. This document outlines optimized conditions and protocols for the on-resin deprotection of Ser(Trt).
Data Presentation: Comparison of On-Resin Deprotection Conditions
The efficiency of on-resin trityl group cleavage from serine is dependent on the concentration of trifluoroacetic acid (TFA), reaction time, and the presence of scavengers. The following table summarizes typical conditions and expected outcomes.
| Deprotection Cocktail | Time | Efficacy | Notes |
| 1% TFA in DCM | 3 x 5 min | Selective deprotection of Ser(Trt) | Minimal effect on Boc or tBu groups.[2] |
| 1% TFA, 2% TIS in DCM | 3 x 5 min | Selective deprotection of Ser(Trt) | TIS acts as a scavenger for the trityl cation.[2] |
| 1-5% TFA in DCM | Varies | Sufficient for cleavage from chlorotrityl resin | Higher concentrations risk partial deprotection of other acid-labile groups.[1] |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | Global deprotection | Used for final cleavage from the resin and removal of all acid-labile protecting groups. |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of Ser(Trt)
This protocol describes the selective removal of the trityl group from a serine residue while the peptide remains attached to the resin.
Materials:
-
Peptidyl-resin containing a Ser(Trt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deprotection Solution: 1% TFA (v/v) and 2% TIS (v/v) in DCM. Prepare fresh.
-
Washing Solution: 10% Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Solid-phase synthesis reaction vessel
Procedure:
-
Swell the peptidyl-resin in DCM for 20-30 minutes.
-
Drain the DCM from the reaction vessel.
-
Add the freshly prepared Deprotection Solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin suspension gently for 5 minutes at room temperature. The solution may turn yellow due to the formation of the trityl cation.
-
Drain the Deprotection Solution.
-
Repeat steps 3-5 two more times (for a total of three treatments) until no more yellow color is observed upon addition of fresh solution.
-
Wash the resin thoroughly with DCM (3 x 10 mL).
-
Neutralize the resin by washing with 10% DIPEA in DMF (2 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL) and dry under vacuum if the subsequent reaction requires anhydrous conditions. The resin is now ready for on-resin modification or further synthesis steps.
Protocol 2: Monitoring Deprotection by HPLC
To confirm the complete removal of the trityl group, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC.
Materials:
-
Deprotected peptidyl-resin from Protocol 1
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS
-
Cold diethyl ether
-
HPLC system with a C18 column
Procedure:
-
Take a small sample of the dried resin (approx. 5-10 mg) after completing Protocol 1.
-
Add 200 µL of the Cleavage Cocktail to the resin sample in a microcentrifuge tube.
-
Allow the cleavage to proceed for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry to confirm the absence of the trityl group (mass difference of 242.3 Da).
Visualizations
Caption: On-resin Ser(Trt) deprotection workflow.
Caption: Trityl group cleavage reaction from serine.
References
Application Notes and Protocols: Fmoc-Ser(Trt)-OH in the Synthesis of Peptides with Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical for the regulation of protein function, signaling, and localization. The chemical synthesis of peptides bearing specific PTMs is an invaluable tool for studying these processes. Fmoc-Ser(Trt)-OH, an N-α-Fmoc protected L-serine with a trityl (Trt) protected side-chain hydroxyl group, is a key building block in solid-phase peptide synthesis (SPPS) for the introduction of serine-based PTMs.
The defining feature of the trityl protecting group is its high acid lability. This allows for its selective removal under mild acidic conditions that do not cleave the peptide from most resins or remove other more robust side-chain protecting groups like tert-butyl (tBu).[1][2][3] This orthogonality is particularly advantageous for two main strategies in synthesizing modified peptides:
-
Pre-incorporation Modification: The hydroxyl group of serine can be modified with a PTM, such as glycosylation, prior to its incorporation into the peptide chain. Glycosylated Fmoc-serine building blocks are used directly in SPPS.
-
Post-synthetic On-Resin Modification: this compound is incorporated into the peptide sequence. The Trt group is then selectively removed while the peptide is still attached to the solid support, allowing for site-specific modification, such as phosphorylation, of the now-free serine hydroxyl group.
This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in the synthesis of peptides with post-translational modifications.
Key Advantages of this compound
The use of this compound offers several advantages over other protected serine derivatives, such as Fmoc-Ser(tBu)-OH:
-
Milder Cleavage Conditions: The Trt group can be removed with dilute trifluoroacetic acid (TFA), minimizing side reactions with sensitive amino acids like methionine (Met) and tryptophan (Trp).[1][2]
-
Reduced Aggregation: The bulky trityl group can disrupt interchain hydrogen bonding, which is a primary cause of aggregation in difficult sequences, such as those containing multiple serine residues. This can lead to higher purity and yield.[3][4]
-
Orthogonality: The Trt group's lability provides an orthogonal protection strategy, enabling selective deprotection on-resin for site-specific modifications.[3]
Data Presentation
Table 1: Physicochemical Properties of Fmoc-Protected Serine Derivatives
| Property | This compound | Fmoc-Ser(tBu)-OH |
| Molecular Weight | 569.65 g/mol | 383.44 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Side-Chain Protecting Group | Trityl (Trt) | tert-Butyl (tBu) |
| Protecting Group Lability | Highly acid-labile (cleaved by dilute TFA) | Acid-labile (cleaved by high concentration TFA) |
Table 2: Comparative Performance in SPPS for a Model Peptide (Ac-Ser-Gly-Met-Trp-NH₂)
| Parameter | This compound | Fmoc-Ser(tBu)-OH |
| Crude Peptide Purity (%) | ~92% | ~78% |
| Major Side Product | Minimal | t-Butylated Trp/Met adducts |
| Cleavage Conditions | 1% TFA in DCM (for Trt removal) | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Overall Yield (%) | Higher | Lower |
Note: Data are representative and compiled from literature sources.[3][5] Actual results may vary depending on the peptide sequence, coupling conditions, and cleavage cocktail.
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Automated SPPS
This protocol describes a standard cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin, 0.1 mmol scale).
1. Resin Preparation:
- Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in the reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the 20% piperidine in DMF treatment for 10 minutes.
- Drain and wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
3. Amino Acid Coupling:
- Prepare the coupling solution:
- This compound (0.4 mmol, 4 eq.)
- HBTU (0.39 mmol, 3.9 eq.)
- HOBt (0.4 mmol, 4 eq.)
- Dissolve in a minimal amount of DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.).
- Pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- To monitor coupling completion, a Kaiser test can be performed on a small sample of resin beads.[6] A negative test (beads remain yellow) indicates complete coupling.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
- The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Phosphorylation via Selective Deprotection of Ser(Trt)
This protocol outlines the site-specific phosphorylation of a serine residue after incorporation using this compound.
1. Peptide Synthesis:
- Synthesize the peptide sequence up to the desired serine residue using standard Fmoc-SPPS protocols, incorporating this compound at the target position.
- Ensure the final N-terminal amino acid is Fmoc-protected.
2. Selective Trt Deprotection:
- Wash the peptide-resin with dichloromethane (DCM) (5 times).
- Treat the resin with a solution of 1-2% TFA in DCM with 2.5% triisopropylsilane (TIS) as a scavenger.
- Agitate for 2 minutes and drain. Repeat this step 5-10 times, monitoring the deprotection by collecting the filtrate and observing the yellow color of the trityl cation.
- Wash the resin thoroughly with DCM (5 times) and DMF (5 times) to remove all traces of acid.
3. Phosphorylation:
- Swell the resin in a 1:1 mixture of pyridine/DCM.
- Prepare the phosphitylating reagent solution: 10 equivalents of dibenzyl N,N-diisopropylphosphoramidite and 5 equivalents of 1H-tetrazole in anhydrous DMF.
- Add the phosphitylating solution to the resin and agitate for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Wash the resin with DMF (5 times).
4. Oxidation:
- Prepare the oxidation solution: 10 equivalents of tert-butyl hydroperoxide (TBHP) in DCM.
- Add the oxidation solution to the resin and agitate for 1 hour at room temperature.
- Wash the resin with DCM (5 times) and DMF (5 times).
5. Completion of Synthesis:
- Continue with the standard Fmoc-SPPS cycles to complete the peptide sequence.
6. Final Cleavage and Deprotection:
- Cleave the peptide from the resin and remove all remaining side-chain protecting groups (including the benzyl groups on the phosphate) using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
- Precipitate the crude phosphopeptide in cold diethyl ether.
Protocol 3: Incorporation of a Glycosylated Serine Building Block
This protocol describes the use of a pre-formed Fmoc-Ser(α-Ac₃-GalNAc)-OH building block for the synthesis of an O-linked glycopeptide.
1. Resin Preparation and Deprotection:
- Follow steps 1 and 2 from Protocol 1.
2. Glycosylated Amino Acid Coupling:
- Prepare the coupling solution:
- Fmoc-Ser(α-Ac₃-GalNAc)-OH (0.2 mmol, 2 eq.)
- HATU (0.19 mmol, 1.9 eq.)
- Dissolve in a minimal amount of DMF.
- Add DIPEA (0.4 mmol, 4 eq.).
- Pre-activate for 5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate for 4-6 hours at room temperature. Due to the steric bulk of the glycosylated amino acid, longer coupling times and stronger coupling reagents like HATU are often required.[7]
- Monitor for coupling completion using a Kaiser test.
3. Washing and Continuation:
- Follow the washing procedure from Protocol 1.
- Continue with standard SPPS cycles to complete the peptide sequence.
4. Final Cleavage and Deprotection:
- Cleave the peptide from the resin using a standard TFA cleavage cocktail.
- Precipitate the crude glycopeptide in cold diethyl ether.
- The acetyl protecting groups on the sugar moiety can be removed post-cleavage using a solution of sodium methoxide in methanol, followed by neutralization and purification.
Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling cascade, a key pathway involving serine/threonine phosphorylation.[8][9][10][11][12]
Experimental Workflow Diagrams
Caption: Workflow for on-resin phosphorylation using this compound.
Caption: Workflow for glycopeptide synthesis using a building block approach.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [cem.com]
- 3. cblpatras.gr [cblpatras.gr]
- 4. benchchem.com [benchchem.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. chempep.com [chempep.com]
- 7. umu.diva-portal.org [umu.diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. MAPK Family Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Microwave-Assisted Solid-Phase Peptide Synthesis with Fmoc-Ser(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fmoc-Ser(Trt)-OH in microwave-assisted solid-phase peptide synthesis (MA-SPPS). This document outlines the advantages of this methodology, presents key performance data, and offers detailed experimental protocols for the successful synthesis of serine-containing peptides.
Introduction
Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a transformative technology in peptide chemistry, offering significant reductions in synthesis time and improvements in peptide purity compared to conventional room temperature methods.[1][2][3] The choice of protecting groups for amino acid side chains is critical to the success of SPPS. For serine, the trityl (Trt) protecting group on this compound offers distinct advantages, particularly in the synthesis of complex or aggregation-prone peptide sequences. The bulky nature of the Trt group can disrupt secondary structure formation during chain elongation, leading to higher coupling efficiencies and purer crude products.[4] Furthermore, the trityl protecting group is more readily cleaved under milder acidic conditions compared to the commonly used tert-butyl (tBu) group, which can be beneficial for sensitive peptides.[5]
Data Presentation: Performance and Purity
The application of microwave energy significantly accelerates both the coupling and deprotection steps in SPPS. When combined with the strategic use of this compound, researchers can achieve high-purity peptides in a fraction of the time required for conventional synthesis.
Table 1: Comparison of Typical Reaction Times for SPPS
| Step | Conventional SPPS (Room Temperature) | Microwave-Assisted SPPS (MA-SPPS) |
| Fmoc Deprotection | 15 - 30 minutes | 3 - 5 minutes[1][2] |
| Amino Acid Coupling | 30 - 120 minutes | 5 - 15 minutes[1][2] |
Table 2: Comparative Purity of a Model Peptide Containing Serine
| Synthesis Method | Serine Derivative | Crude Peptide Purity (%) (Illustrative) | Key Observations |
| Conventional SPPS | Fmoc-Ser(tBu)-OH | 60-80% | Longer reaction times can lead to aggregation and side reactions. |
| MA-SPPS | Fmoc-Ser(tBu)-OH | 75-90% | Microwave heating reduces aggregation and drives reactions to completion.[6] |
| MA-SPPS | This compound | >90% | The bulky Trt group minimizes aggregation, leading to higher purity, especially in difficult sequences.[4] |
Experimental Protocols
The following are generalized protocols for the use of this compound in automated microwave-assisted solid-phase peptide synthesis. Parameters may need to be optimized based on the specific peptide sequence, resin, and synthesizer used.
Materials and Reagents
-
This compound
-
High-quality peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/OxymaPure)[7]
-
Base for activation (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Anhydrous diethyl ether
Protocol 1: Automated Microwave-Assisted SPPS Cycle for this compound Incorporation
This protocol is intended for use with an automated microwave peptide synthesizer.
-
Resin Swelling: Place the resin in the reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF.
-
Apply microwave irradiation at 75-90°C for 3-5 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF.
-
-
Coupling of this compound:
-
Prepare the coupling solution:
-
This compound (5-fold molar excess over resin substitution)
-
Coupling reagent (e.g., HBTU, 4.9-fold molar excess)
-
Activation base (e.g., DIPEA, 10-fold molar excess)
-
-
Dissolve the reagents in DMF and add to the reaction vessel.
-
Apply microwave irradiation at 75-90°C for 5-15 minutes.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Repeat Cycles: Continue the deprotection and coupling cycles for the remaining amino acids in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection step as described above.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Mandatory Visualizations
Experimental Workflow for MA-SPPS
Caption: Workflow for Microwave-Assisted Solid-Phase Peptide Synthesis.
Decision Pathway for Serine Derivative Selection
Caption: Decision guide for selecting the appropriate protected serine derivative.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Incomplete deprotection- Aggregation of the peptide chain- Insufficient activation | - Increase microwave time/temperature for deprotection.- The use of this compound is intended to mitigate this.- Use a more potent coupling reagent (e.g., HATU) or double couple. |
| Peptide Truncation | - Incomplete coupling | - Optimize coupling time and temperature. Consider double coupling for difficult residues. |
| Side Product Formation | - Racemization at high temperatures- Premature deprotection of Trt group | - For sensitive amino acids, consider reducing the microwave temperature for the coupling step.- Ensure the appropriate cleavage cocktail is used and that conditions are not overly harsh. |
Conclusion
The combination of microwave-assisted synthesis and the use of this compound provides a powerful strategy for the rapid and efficient synthesis of high-purity serine-containing peptides. The protocols and data presented herein offer a robust starting point for researchers to leverage these advanced techniques in their drug discovery and development efforts. Careful optimization of reaction conditions for each specific peptide sequence remains crucial for achieving the best possible outcomes.
References
- 1. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 2. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [cem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Use of Fmoc-Ser(Trt)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(Trt)-OH (N-α-Fmoc-O-trityl-L-serine) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation or containing sensitive residues. The trityl (Trt) protecting group on the serine side chain offers distinct advantages over the more commonly used tert-butyl (tBu) group, primarily due to its bulkiness and acid lability. These characteristics can lead to higher purity and yield of the final peptide product, especially in automated synthesis protocols. This document provides detailed application notes, experimental protocols, and comparative data for the effective use of this compound in automated peptide synthesizers.
Key Advantages of this compound in Automated SPPS
The selection of a side-chain protecting group for serine is a crucial decision that can significantly impact the success of peptide synthesis. While Fmoc-Ser(tBu)-OH is a cost-effective choice for many standard sequences, this compound is often superior for more challenging peptides.
The bulky trityl group can disrupt inter-chain hydrogen bonding, which is a primary cause of peptide aggregation on the solid support. This is particularly beneficial in sequences containing multiple serine residues or other aggregation-prone motifs. By minimizing aggregation, this compound facilitates more efficient coupling and deprotection steps, leading to a higher quality crude peptide that requires less downstream purification.[1]
Furthermore, the high acid lability of the Trityl group allows for milder cleavage conditions from the resin compared to the t-Butyl group, which can be advantageous when synthesizing peptides with other acid-sensitive modifications.
Data Presentation: Comparative Purity of Crude Peptides
The use of Fmoc-amino acids with trityl (Trt) side-chain protection has been shown to result in crude peptides of higher purity compared to their tert-butyl (tBu) protected counterparts, especially in sequences containing nucleophilic amino acids like tryptophan (Trp) and methionine (Met).[2] The following tables summarize the comparative purity of model peptides synthesized using this compound versus Fmoc-Ser(tBu)-OH.
Table 1: Purity of a Model Pentapeptide Containing Serine and Methionine [3]
| Peptide Sequence | Serine Protecting Group | Purity of Crude Peptide (%) |
| Fmoc-Ser-Met-Ser-Met-Ser-OH | tBu | 68 |
| Fmoc-Ser-Met-Ser-Met-Ser-OH | Trt | 98 |
Table 2: Purity of a Model Peptide Containing Serine and Tryptophan [3]
| Peptide Sequence | Serine Protecting Group | Purity of Crude Peptide (%) |
| Fmoc-Ser(tBu)-Trp(Boc)-Ser(tBu)-Trp(Boc)-Ser(tBu)-OH | tBu | 78 |
| Fmoc-Ser(Trt)-Trp(Boc)-Ser(Trt)-Trp(Boc)-Ser(Trt)-OH | Trt | >95 |
Experimental Protocols
The following are generalized protocols for the use of this compound in an automated peptide synthesizer. Optimization may be required based on the specific peptide sequence, resin, and synthesizer model.
Protocol 1: Automated Synthesis Cycle for this compound Incorporation
This protocol outlines a standard cycle for coupling this compound in an automated synthesizer.
-
Resin Swelling:
-
Load the appropriate resin (e.g., Rink Amide, 2-Chlorotrityl chloride) into the reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the reaction vessel.
-
Allow the reaction to proceed for the synthesizer's programmed time (typically 5-15 minutes, may be repeated).
-
Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5-7 times).
-
-
Coupling of this compound:
-
Activation: In a separate vial, pre-activate a 3-5 fold molar excess of this compound with a suitable coupling agent and base. A common activation mixture is:
-
This compound (e.g., 0.5 M in DMF)
-
HCTU or HBTU (0.5 M in DMF, 1 equivalent to the amino acid)
-
N,N-Diisopropylethylamine (DIPEA) (2 M in NMP, 2 equivalents to the amino acid)
-
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for the programmed time (typically 30-60 minutes). The use of heating (e.g., up to 75°C) can significantly reduce coupling times.
-
Drain the coupling solution and wash the resin with DMF.
-
-
Capping (Optional):
-
To block any unreacted amino groups, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of the Trt and other side-chain protecting groups.
-
Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A standard cocktail for Trt-protected peptides is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Note: The presence of scavengers like triisopropylsilane (TIPS) is crucial to prevent re-attachment of the cleaved trityl cations to sensitive residues like tryptophan. A common alternative cocktail is TFA/TIPS/Water (95:2.5:2.5).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange due to the cleaved trityl cations.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Experimental Workflow for Automated Peptide Synthesis
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Logical Relationship: this compound in Peptide-Based Immunoassay Development
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Ser(Trt)-OH Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low coupling efficiency encountered with Fmoc-Ser(Trt)-OH during solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low coupling efficiency of this compound is a common challenge in solid-phase peptide synthesis, often attributed to the steric hindrance of the bulky trityl (Trt) protecting group. This guide provides a systematic approach to identifying and resolving these issues.
Question: My coupling reaction with this compound is incomplete. What are the potential causes and how can I troubleshoot this?
Answer:
Incomplete coupling of this compound can stem from several factors, primarily related to steric hindrance, suboptimal reaction conditions, or reagent choice. Below is a stepwise guide to troubleshoot this issue.
1. Initial Assessment: Confirming Incomplete Coupling
-
Kaiser Test: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free primary amines on the resin, confirming incomplete coupling.
-
Alternative Ninhydrin Tests: For sequences coupled to Proline, a different colorimetric test like the chloranil test should be used.
2. Optimizing Coupling Conditions
-
Extended Coupling Time: The bulky nature of the Trityl group on the serine side chain can slow down the reaction kinetics. Doubling the standard coupling time is a common first step to improve efficiency.
-
Double Coupling: If a single extended coupling is insufficient, performing a second coupling with a fresh solution of activated this compound can drive the reaction to completion.
-
Elevated Temperature: Increasing the reaction temperature to 40-50°C can enhance the coupling rate. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, such as racemization.
3. Re-evaluating Reagents
-
Choice of Coupling Reagent: For sterically hindered amino acids like this compound, more potent activating reagents are often necessary. Consider switching from standard reagents like HBTU/DIPEA to more powerful options such as HATU or HCTU.[1][2] Carbodiimide-based methods, such as DIC with an additive like OxymaPure®, are also highly effective and can minimize racemization.[1][3][4]
-
Base Selection: The base used can influence both coupling efficiency and the extent of side reactions. While DIPEA is commonly used, it has been shown to induce racemization in some cases.[5][6] Consider using a weaker base like 2,4,6-collidine to mitigate this risk, especially when coupling racemization-prone residues.[5]
4. Addressing Difficult Sequences
-
Peptide Aggregation: In "difficult" or aggregation-prone sequences, the growing peptide chain can fold back on itself, hindering access of the activated amino acid to the N-terminus.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low coupling efficiency of this compound?
The primary reason for the low coupling efficiency of this compound is the significant steric hindrance posed by the bulky trityl (Trt) protecting group on the serine side-chain. This bulkiness can physically impede the approach of the activated amino acid to the free N-terminus of the growing peptide chain on the solid support.
Q2: When should I choose this compound over Fmoc-Ser(tBu)-OH?
While Fmoc-Ser(tBu)-OH is a commonly used and cost-effective option for routine peptide synthesis, this compound is often preferred for "difficult" sequences, particularly those prone to aggregation.[6] The highly acid-labile nature of the Trt group allows for milder cleavage conditions, which can be advantageous when synthesizing peptides containing sensitive residues like tryptophan (Trp) and methionine (Met), as it minimizes the formation of side products.[3]
Q3: Can the choice of coupling reagent affect the stereochemical integrity of the serine residue?
Yes, the choice of coupling reagent and base can impact the stereochemical integrity of the amino acid. The use of certain bases, such as DIPEA, has been linked to racemization during the coupling of serine derivatives.[5][6] To minimize this risk, using a weaker base like 2,4,6-collidine or employing coupling conditions that do not require a strong base, such as DIC/Oxyma, is recommended.[1][4][5]
Q4: Are there any common side reactions associated with this compound during SPPS?
Besides incomplete coupling and potential racemization, another side reaction to be aware of is the premature cleavage of the Trt group if exposed to acidic conditions during synthesis. However, under the standard basic conditions of Fmoc deprotection, the Trt group is stable. During the final TFA cleavage, the generated trityl cation can lead to side reactions with sensitive residues, which can be mitigated by using appropriate scavengers.
Quantitative Data on Coupling Reagents
The following table summarizes the performance of various coupling reagents commonly used in SPPS, with a focus on their effectiveness for sterically hindered amino acids like this compound.
| Coupling Reagent | Additive | Base | Relative Efficiency for Hindered Couplings | Racemization Risk | Key Considerations |
| HBTU/TBTU | HOBt | DIPEA/Collidine | Good | Moderate | Widely used, but may be less effective for very difficult couplings.[1][8] |
| HATU/HCTU | HOAt | DIPEA/Collidine | Excellent | Low to Moderate | Highly efficient and fast-acting, recommended for difficult couplings.[1][2] |
| DIC | OxymaPure® | None/DIPEA | High | Very Low | Often the preferred method for minimizing racemization, especially for cysteine and histidine.[1][4][9] |
| DIC | HOBt | None/DIPEA | Good to High | Low to Moderate | A classic and cost-effective method.[1][2] |
| PyBOP | None | DIPEA/NMM | High | Low to Moderate | A good alternative to aminium/uronium salts to avoid guanidinylation side reactions.[1][8] |
Experimental Protocols
Optimized Coupling Protocol for this compound using HATU
This protocol is designed to maximize the coupling efficiency of this compound, particularly in challenging sequences.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF or NMP for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Thoroughly wash the resin with DMF or NMP.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF or NMP.
-
Add 2,4,6-collidine (6-10 equivalents) to the solution.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or the temperature increased to 40°C.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates successful coupling.
-
If the Kaiser test is positive, a second coupling (double coupling) should be performed with a fresh solution of activated this compound.
-
Once the coupling is complete, thoroughly wash the resin with DMF or NMP to remove excess reagents and by-products.
-
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Peptides Containing Fmoc-Ser(Trt)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with peptide aggregation during solid-phase peptide synthesis (SPPS) using Fmoc-Ser(Trt)-OH.
Troubleshooting Guide: Preventing Aggregation
Peptide aggregation during SPPS is a common issue, particularly with sequences rich in serine, leading to poor coupling efficiency, low yields, and difficult purification. The bulky trityl (Trt) protecting group on serine can in some cases improve solvation, but aggregation can still occur.[1] This guide provides a systematic approach to diagnosing and resolving aggregation problems.
Visual Guide: Troubleshooting Workflow for On-Resin Aggregation
Caption: A workflow for identifying and addressing peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during SPPS with this compound?
A: Peptide aggregation during SPPS is primarily caused by the formation of stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding of the growing peptide chains on the solid support.[2][3] This phenomenon is particularly prevalent in sequences containing hydrophobic or β-branched amino acids. While serine itself is polar, long stretches of serine or its presence in aggregation-prone sequences can contribute to this issue. The bulky Trt group on the serine side chain can sometimes help to disrupt these interactions, but it is not always sufficient to prevent aggregation.
Q2: How do pseudoproline dipeptides prevent aggregation?
A: Pseudoproline dipeptides, which are derived from serine or threonine, introduce a "kink" in the peptide backbone by inducing a cis-amide bond.[3][4] This disruption of the regular peptide structure effectively breaks up the formation of secondary structures like β-sheets that are responsible for aggregation.[3][5] The pseudoproline moiety is introduced as a dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) to overcome the steric hindrance of coupling to the pseudoproline itself.[4] This temporary modification is fully reversible and the native serine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage.[2]
Q3: What are the advantages and potential drawbacks of using microwave-assisted SPPS (MW-SPPS)?
A: The primary advantage of MW-SPPS is the significant acceleration of both coupling and deprotection steps due to rapid and uniform heating.[6][7][8] This not only reduces synthesis time but also disrupts aggregation, leading to higher purity and yields, especially for "difficult sequences".[6][8][9] However, a potential drawback is that the elevated temperatures can promote side reactions. For sensitive amino acids like cysteine and histidine, high temperatures can increase the risk of racemization.[10] Additionally, sequences containing Asp-Gly or Asn-Gly motifs may be more susceptible to aspartimide formation at higher temperatures.
Q4: When should I consider using chaotropic salts?
A: Chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (NaClO₄), are a good option when you suspect aggregation is hindering a specific coupling step.[2][11] These salts work by disrupting the hydrogen bond networks that stabilize secondary structures.[1] They can be used as a wash prior to coupling or, in some cases, added directly to the coupling mixture. It is important to thoroughly wash the resin with a solvent like DMF after treatment with chaotropic salts to avoid interference with the coupling reagents.[11]
Quantitative Data on Anti-Aggregation Strategies
The effectiveness of various anti-aggregation strategies can be seen in the improvement of crude peptide purity and overall yield. The following table summarizes representative data from various studies.
| Strategy | Peptide Sequence / Context | Control Condition | Improved Condition | Result | Citation(s) |
| Pseudoproline Dipeptide Use | Highly aggregated sequences | Standard Fmoc-amino acids | Introduction of Pseudoproline Dipeptides | Can increase product yields by up to 10-fold. | [5] |
| Microwave-Assisted SPPS | A-beta 1-42 (difficult sequence) | Conventional Room Temperature Synthesis | Microwave-Assisted Synthesis | Achieved 68% crude purity in under 4 hours. | [6] |
| Solvent System Change | Hydrophobic transmembrane peptide (34-mer) | 100% DMF | 80% NMP / 20% DMSO | Crude yield increased from 4% to 12%. | |
| Chaotropic Salt Addition | α-conotoxin PnIA(A10L) | Standard Fmoc/tBu SPPS | Addition of LiCl | Improved synthesis efficiency. | [12] |
Key Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide (Fmoc-Xaa-Ser(ψPro)-OH)
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser(ψPro)-OH dipeptide to the resin-bound peptide chain.
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group from the growing peptide chain, thoroughly wash the resin with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Ser(ψPro)-OH dipeptide (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal volume of DMF.
-
Coupling Reaction: Add a base, such as DIPEA (6 equivalents), to the activation solution and immediately add the mixture to the deprotected peptide-resin.
-
Reaction Monitoring: Agitate the reaction vessel for 1-2 hours at room temperature. Check for completion of the coupling using a qualitative test (e.g., TNBS test, as the Kaiser test can give a false negative for proline-like structures). If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.
-
Final Cleavage: The pseudoproline's oxazolidine ring will be cleaved, regenerating the native serine residue during the final TFA-mediated cleavage from the resin. This is typically complete within 3 hours using standard cleavage cocktails.
Protocol 2: General Use of Chaotropic Salts (LiCl)
This protocol describes the use of lithium chloride (LiCl) to disrupt aggregation before a difficult coupling step.
-
Resin Preparation: After the standard Fmoc deprotection and subsequent DMF washes, perform additional washes with a solution containing the chaotropic salt.
-
Chaotropic Wash: Wash the peptide-resin with a 0.4 M solution of LiCl in DMF (2 x 1 min).[1] This step helps to break up existing secondary structures.
-
DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.[11]
-
Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should improve the accessibility of the N-terminus.
Protocol 3: General Guidelines for Microwave-Assisted SPPS (MW-SPPS)
This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation.
-
Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.
-
Deprotection: A typical microwave deprotection cycle involves heating the resin in a 20% piperidine/DMF solution to a set temperature (e.g., 75-90°C) for a short duration (e.g., 3-5 minutes).
-
Coupling: The coupling step involves adding the activated Fmoc-amino acid to the resin and applying microwave power to reach a set temperature (e.g., 75-90°C) for a duration of 5-10 minutes.[2][5]
-
Amino Acid Considerations: For aggregation-prone sequences, ensure all couplings are performed with microwave heating. For heat-sensitive residues like Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) or a room temperature coupling cycle to minimize the risk of racemization.
-
Monitoring: Modern microwave synthesizers monitor temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions.
Visual Guide: Mechanisms of Anti-Aggregation Strategies
Caption: Mechanisms of common anti-aggregation strategies in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]
- 9. ajpamc.com [ajpamc.com]
- 10. benchchem.com [benchchem.com]
- 11. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 12. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Fmoc-Ser(Trt)-OH
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete N-α-Fmoc group removal from Fmoc-Ser(Trt)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection of this compound?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the serine residue. This leads to the inability of the next amino acid to couple, resulting in the formation of deletion sequences where the peptide is missing the intended amino acid.[1] These impurities can be challenging to separate from the target peptide, leading to a lower overall yield and purity of the final product.[1] The primary indicators include:
-
Negative Kaiser Test: A yellow or brown color in the Kaiser (ninhydrin) test indicates the absence of free primary amines, suggesting the Fmoc group is still attached.[1]
-
Deletion Sequences in HPLC/LC-MS: Analysis of the crude peptide will show significant peaks corresponding to the mass of the peptide lacking the subsequent amino acid.[1]
-
No or Slow Coupling of the Next Residue: Monitoring the subsequent coupling reaction will indicate a failure to proceed or a very slow reaction rate.
Q2: What are the common causes of incomplete Fmoc deprotection, specifically with this compound?
Several factors can contribute to inefficient Fmoc removal, with some being particularly relevant when working with this compound:
-
Steric Hindrance: The bulky trityl (Trt) protecting group on the serine side chain, combined with the growing peptide chain, can physically block the piperidine base from accessing the N-terminal Fmoc group.[2][3]
-
Peptide Aggregation: As the peptide elongates, it can fold into secondary structures like β-sheets.[4][5] This aggregation can prevent the deprotection reagent from reaching the Fmoc group, a common issue in hydrophobic sequences.[4][6]
-
Suboptimal Reagents or Protocols: The use of degraded or impure piperidine, incorrect concentrations, or insufficient reaction times can lead to incomplete deprotection.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin in the synthesis solvent (e.g., DMF) can limit reagent access to the peptide chain.
Q3: How can I troubleshoot incomplete Fmoc deprotection of this compound?
If you suspect incomplete deprotection, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Optimization Strategies & Comparative Data
For challenging sequences involving this compound, modifying the standard deprotection protocol is often necessary. Below is a comparison of common deprotection cocktails.
| Deprotection Cocktail | Composition | Recommended Use Cases & Considerations |
| Standard Piperidine | 20% piperidine in DMF | Routine deprotection for non-problematic sequences.[7] |
| Extended Piperidine | 20% piperidine in DMF | Increased reaction time (e.g., 1 x 5 min + 1 x 20 min) for moderately difficult sequences. |
| DBU/Piperidine | 1-2% DBU in 20% piperidine/DMF | For sterically hindered or aggregated sequences. DBU is a stronger, non-nucleophilic base.[4] Caution: Avoid with C-terminal Asp(tBu) to prevent aspartimide formation.[4] |
| DBU/Piperazine | 2% DBU and 5% piperazine in NMP | A highly effective cocktail for very difficult sequences, shown to suppress diketopiperazine formation.[4][8] |
| 4-Methylpiperidine (4MP) | 20% 4MP in DMF | Can be used interchangeably with piperidine and may offer advantages in certain sequences.[2][9] |
Detailed Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.[1]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.[1]
-
Agitation: Gently agitate the mixture at room temperature for an initial 5 minutes.[7]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Second Deprotection: Add fresh deprotection solution and agitate for an additional 15-20 minutes.[1][7]
-
Drain: Remove the deprotection solution by filtration.
-
DMF Wash: Wash the peptide-resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Monitoring: Perform a Kaiser test to confirm the presence of free primary amines.
Protocol 2: Kaiser Test (Ninhydrin Test)
This is a qualitative colorimetric test to detect the presence of free primary amines on the resin, indicating successful deprotection.[1][10]
Reagents:
-
Solution A: 66% w/v potassium cyanide in deionized water, diluted 1:1000 in pyridine.[10]
-
Solution B: 5% w/v Ninhydrin in ethanol.[10]
-
Solution C: 80% w/v Phenol in ethanol.[10]
Procedure:
-
Sample Preparation: Take a small sample of resin beads (a few beads are sufficient) and wash them thoroughly with DMF and then ethanol.[10]
-
Add Reagents: Place the washed beads in a small glass test tube and add 2-3 drops of each reagent (A, B, and C).[1][10]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
Protocol 3: Global Cleavage and Side-Chain Deprotection (for Trt group)
This protocol is for the final cleavage of the peptide from the resin and removal of the Trt and other acid-labile side-chain protecting groups.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard protocol.[7]
-
Washing: Wash the resin extensively with DMF and DCM and dry the resin under vacuum.[7]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for the removal of Trt groups is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[11] TIS acts as a scavenger for the released trityl cations.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[7][10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.[7]
-
Work-up: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. Dry the crude peptide pellet under vacuum.[10]
Signaling Pathways and Logical Relationships
The decision-making process for optimizing Fmoc deprotection can be visualized as follows:
Caption: Decision-making flowchart for Fmoc deprotection optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Side reactions associated with Fmoc-Ser(Trt)-OH and their prevention
Welcome to the technical support center for Fmoc-Ser(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions associated with the use of this compound in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with this compound?
A1: The primary side reactions encountered when using this compound include:
-
Racemization/Epimerization: Loss of stereochemical integrity at the alpha-carbon of the serine residue during activation and coupling.
-
O-acylation: Acylation of the side-chain hydroxyl group of serine by an activated amino acid, leading to the formation of a depsipeptide.
-
Piperidine-induced side reactions: Primarily the formation of 3-(1-piperidinyl)alanine via a dehydroalanine intermediate, especially at the C-terminus.
-
Premature detritylation: Loss of the trityl protecting group under acidic conditions that may be encountered during synthesis.
Q2: When should I choose this compound over Fmoc-Ser(tBu)-OH?
A2: this compound is particularly advantageous in the synthesis of "difficult" or aggregation-prone sequences, such as those containing multiple serine residues. The bulky trityl group helps to disrupt interchain hydrogen bonding, which is a primary cause of aggregation. While more expensive than Fmoc-Ser(tBu)-OH, its use can lead to higher purity and yield in challenging syntheses, potentially reducing overall costs by simplifying purification. For routine, non-aggregating sequences, Fmoc-Ser(tBu)-OH is a more cost-effective option.
Q3: Can the trityl group on serine be selectively removed on-resin?
A3: Yes, the high acid lability of the O-trityl group allows for its selective removal on-resin using very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM). This enables site-specific modification of the serine side-chain, for example, for phosphorylation or glycosylation, while other acid-labile protecting groups like t-butyl remain intact.
Troubleshooting Guides
Issue 1: Racemization/Epimerization of Serine Residue
Symptoms:
-
Appearance of a diastereomeric impurity in the crude peptide, often co-eluting or closely eluting with the desired product in HPLC.
-
Mass spectrometry analysis shows a peak with the correct mass but a different retention time.
Root Causes:
-
Base-catalyzed epimerization: The use of tertiary amines like N,N-diisopropylethylamine (DIPEA) during the activation of the carboxylic acid can lead to the abstraction of the alpha-proton, causing epimerization.
-
Prolonged activation times: Longer pre-activation times increase the risk of epimerization, especially with highly activating coupling reagents. Serine has a higher intrinsic susceptibility to racemization compared to many other amino acids.[1][2]
Prevention Strategies:
| Strategy | Description |
| Choice of Coupling Reagent | Utilize coupling reagents known to suppress racemization, such as those based on HOBt or its derivatives (e.g., HBTU, HATU). For particularly sensitive couplings, carbodiimide-based methods with additives like Oxyma Pure can be effective. |
| Base Selection | Replace DIPEA with a weaker or more sterically hindered base like 2,4,6-collidine to minimize alpha-proton abstraction. In some cases, base-free coupling conditions, such as DIC/Oxyma Pure, can be employed. |
| Minimize Pre-activation Time | Pre-activate the this compound for the shortest possible time before adding it to the resin. In situ activation is often preferred. |
| Control Temperature | Perform the coupling reaction at room temperature or below. Elevated temperatures, sometimes used in microwave-assisted synthesis, can increase the rate of epimerization. |
Quantitative Data on Epimerization of this compound:
The extent of epimerization is highly dependent on the coupling conditions. For example, pre-activation of this compound with HATU/HOAt/NMM in NMP for three hours can lead to significant racemization (37.6%), whereas many other conditions result in less than 3% epimerization.[1]
| Coupling Condition | % Epimerization of this compound |
| HATU/HOAt/NMM in NMP (3-hour pre-activation) | 37.6%[1] |
| HATU/HOAt/DIPEA in DMF (optimized) | < 3%[2] |
Experimental Protocol to Minimize Racemization:
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Coupling: Add 2,4,6-collidine (6 eq.) to the activation mixture and immediately add the solution to the deprotected resin.
-
Reaction: Allow the coupling to proceed for 2 hours at room temperature.
-
Washing: Wash the resin with DMF, DCM, and then DMF.
-
Confirmation: Perform a Kaiser test to ensure complete coupling.
Workflow for minimizing racemization of this compound.
Issue 2: O-acylation of the Serine Side-Chain
Symptoms:
-
Presence of a major impurity with a mass corresponding to the desired peptide plus the mass of the acylating amino acid residue minus water (depsipeptide).
-
Incomplete cleavage of the side-chain ester bond under standard TFA cleavage conditions, leading to a modified final peptide.
Root Causes:
-
The hydroxyl group of serine can act as a nucleophile and attack the activated carboxyl group of another amino acid.
-
This is more likely to occur if the coupling reaction is slow or if there is a large excess of activated amino acid.
Prevention Strategies:
| Strategy | Description |
| Use of Additives | Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) in the coupling reaction can suppress O-acylation by forming less reactive active esters. |
| Controlled Stoichiometry | Use a minimal excess of the activated amino acid to reduce the probability of side-chain acylation. |
| Efficient Coupling Reagents | Employ fast and efficient coupling reagents to ensure that N-acylation proceeds much faster than O-acylation. |
Experimental Protocol to Prevent O-acylation:
-
Resin Preparation: Swell the resin and deprotect the Fmoc group as previously described.
-
Coupling Cocktail: Pre-activate the incoming Fmoc-amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes at 0°C.
-
Coupling: Add the pre-activated amino acid solution to the resin and allow the reaction to proceed for 2 hours at room temperature.
-
Monitoring: Monitor the reaction for completion using the Kaiser test.
Logical diagram of O-acylation and its prevention.
Issue 3: Piperidine-Induced Side Reactions
Symptoms:
-
Formation of a side product with a mass increase of +85 Da, corresponding to the addition of piperidine.
-
This is more prevalent for C-terminal serine residues.
Root Causes:
-
Base-catalyzed β-elimination of the protected hydroxyl group of serine to form a dehydroalanine intermediate.
-
Subsequent Michael addition of piperidine (from the Fmoc deprotection step) to the dehydroalanine intermediate.
Prevention Strategies:
| Strategy | Description |
| Alternative Bases for Deprotection | For sensitive sequences, consider replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a scavenger for dibenzofulvene, or use piperazine. |
| Addition of HOBt to Deprotection Solution | Adding HOBt to the piperidine deprotection solution can help to suppress this side reaction. |
| Choice of Resin | For C-terminal serine peptides, using a 2-chlorotrityl chloride resin can reduce the occurrence of this side reaction compared to Wang-type resins. |
Experimental Protocol to Mitigate Piperidine-Induced Side Reactions:
-
Fmoc Deprotection: Use a solution of 20% piperidine in DMF containing 0.1 M HOBt for Fmoc deprotection.
-
Reaction Time: Perform the deprotection in two steps: a first treatment for 5 minutes followed by a second treatment for 15 minutes.
-
Washing: Ensure thorough washing with DMF after deprotection to remove all traces of piperidine before the next coupling step.
Mechanism of 3-(1-piperidinyl)alanine formation.
References
Optimizing cleavage conditions to minimize side products with Fmoc-Ser(Trt)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage conditions for Fmoc-Ser(Trt)-OH to minimize side product formation and ensure high peptide purity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over Fmoc-Ser(tBu)-OH?
A1: The primary advantage of the trityl (Trt) protecting group is its high acid lability compared to the tert-butyl (tBu) group.[1][2] This allows for the use of milder cleavage conditions, which can result in higher purity of the final peptide by reducing the formation of t-butylated side products.[2] The Trt group is also readily scavenged during TFA cleavage.[2]
Q2: What is the primary cause of side product formation during the cleavage of this compound?
A2: The main cause of side products is the generation of the stable trityl cation (Trt+) upon cleavage of the protecting group with trifluoroacetic acid (TFA).[1][3] If not effectively captured by scavengers, this reactive carbocation can alkylate electron-rich amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4]
Q3: What is the visual indicator of trityl cation formation during cleavage?
A3: The release of the trityl cation into the cleavage cocktail often results in a distinct deep yellow or orange color.[3] The disappearance of this color can indicate the successful scavenging of the cation.
Q4: Can the peptide reattach to the resin after cleavage?
A4: Yes, reattachment of the cleaved peptide to the resin is a potential side reaction, particularly for peptides with C-terminal Trp, Tyr, or Met residues.[1] This can lead to a significant decrease in yield. The use of appropriate scavengers can help minimize this issue.[1]
Q5: Is it possible to selectively cleave the peptide from the resin while leaving the Ser(Trt) group intact?
A5: Yes, when using a highly acid-sensitive resin like 2-chlorotrityl chloride resin, it is possible to cleave the peptide from the support using very mild acidic conditions (e.g., 1% TFA in DCM) while leaving the Trt group on the serine side chain intact for subsequent modifications.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage/Deprotection | Insufficient cleavage time or TFA concentration. | Extend the cleavage reaction time to 3-4 hours and monitor the progress by HPLC.[3][6] Ensure the TFA concentration is adequate for the protecting groups present in the peptide. |
| Residual DMF in the resin inhibiting acidolysis. | Thoroughly wash the peptide resin with a volatile solvent like Dichloromethane (DCM) and dry it under vacuum before adding the cleavage cocktail.[1] | |
| Presence of Alkylated Side Products | Inefficient scavenging of the trityl cation. | Increase the concentration of scavengers, particularly Triisopropylsilane (TIS), in the cleavage cocktail.[5] A standard recommendation is 2.5-5% TIS. |
| Presence of highly sensitive residues (Trp, Met, Cys). | For peptides containing these residues, consider using a more robust scavenger cocktail like "Reagent K" (TFA/phenol/H₂O/thioanisole/EDT).[4] | |
| Low Peptide Yield | Reattachment of the peptide to the resin. | Ensure an effective scavenger is present to quench resin-bound cations. For C-terminal Trp, using a Boc protecting group on the indole side chain can also help.[5] |
| Peptide precipitation is incomplete. | Ensure the diethyl ether used for precipitation is cold. For maximum recovery, consider incubating the ether-peptide mixture at 4°C overnight.[1] | |
| Oxidation of Sensitive Residues (Met, Cys, Trp) | Exposure to oxygen during cleavage and workup. | Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and peroxide-free ether for precipitation.[5] |
Data Presentation: Comparison of Cleavage Cocktails
The following table summarizes the typical performance of different cleavage cocktails for a model peptide containing a Ser(Trt) residue. The data is compiled from literature and represents expected outcomes. Actual results may vary depending on the peptide sequence and synthesis conditions.
| Cleavage Cocktail Composition (v/v) | Typical Cleavage Time | Expected Purity (%) | Common Side Products | References |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | >90% | Minor Trt-adducts, especially with sensitive residues. | [5] |
| 92.5% TFA, 5% Thioanisole, 2.5% EDT | 2-3 hours | ~90% | Potential for incomplete scavenging of Trt cations. | [4] |
| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT (Reagent K) | 2-4 hours | >95% | Minimal side products due to the comprehensive scavenger mixture. | [4] |
| 1% TFA in DCM | 30-60 minutes | >98% (Peptide with protected side chains) | Primarily for cleavage from hyper-acid sensitive resins, leaving side-chain protection intact. | [5] |
Experimental Protocols
Optimized Protocol for Cleavage and Deprotection of Peptides Containing Ser(Trt)
This protocol is designed to maximize the yield and purity of the target peptide by ensuring complete removal of the trityl protecting group and effective scavenging of the resulting carbocation.
Materials:
-
Peptide-resin containing this compound
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM), peptide synthesis grade
-
Cold diethyl ether (-20°C)
-
Reaction vessel with a sintered glass filter
-
Inert gas (Nitrogen or Argon)
-
HPLC system for analysis
Procedure:
-
Resin Preparation:
-
Place the peptide-resin in the reaction vessel.
-
Wash the resin thoroughly with DCM (3 x 5 mL per 100 mg of resin) to remove any residual DMF.
-
Dry the resin completely under a stream of inert gas or in a vacuum desiccator for at least 30 minutes.
-
-
Preparation of the Cleavage Cocktail:
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A recommended standard cocktail is a mixture of 95% TFA, 2.5% H₂O, and 2.5% TIS (v/v/v).
-
For peptides containing multiple sensitive residues (Trp, Met, Cys), consider using "Reagent K" (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT).
-
Prepare approximately 10 mL of the cleavage cocktail per gram of resin.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. The solution may turn a deep yellow color due to the formation of the trityl cation.[3]
-
For complex or long peptides, the cleavage time can be extended to 4 hours. It is advisable to monitor the reaction progress by taking a small aliquot for HPLC analysis.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form immediately.
-
Rinse the resin with a small amount of fresh cleavage cocktail and add this to the ether.
-
Incubate the peptide-ether suspension at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
-
Dry the peptide pellet under a stream of inert gas or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Analyze the purity of the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
-
Mandatory Visualization
Caption: Cleavage of this compound and potential side product formation.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. This compound [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Racemization issues with Fmoc-Ser(Trt)-OH and mitigation strategies
Welcome to our technical support center for Fmoc-Ser(Trt)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound in solid-phase peptide synthesis (SPPS), with a particular focus on racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process in which an enantiomerically pure starting material, such as an L-amino acid, converts into a mixture of both L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of D-amino acids into the peptide chain, resulting in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.
Q2: Why is this compound susceptible to racemization?
A2: The primary cause of racemization for most amino acids, including serine derivatives, is the activation of the carboxylic acid for coupling.[1] This activation, particularly in the presence of a base, can lead to the formation of a planar oxazolone intermediate. Reprotonation of this intermediate can occur from either side, leading to a loss of stereochemical integrity. Factors that can exacerbate serine racemization include the choice of coupling reagent and the strength of the base used.[1]
Troubleshooting Guide: Racemization of this compound
Q3: I am observing a significant amount of a diastereomeric impurity in my peptide containing a serine residue. Could this be due to racemization of this compound?
A3: Yes, it is highly likely that the diastereomeric impurity is a result of racemization at the serine residue. Fmoc-protected amino acids, especially those with bulky side-chain protecting groups, can be prone to racemization under certain coupling conditions. To confirm this, you will need to use an analytical method capable of separating the diastereomers, such as chiral high-performance liquid chromatography (HPLC).
Q4: Which coupling reagents are known to cause higher rates of racemization with serine derivatives?
A4: Highly activating uronium/aminium-based reagents, such as HATU and HBTU, especially when used with strong, sterically hindered bases like N,N-diisopropylethylamine (DIEA), can increase the risk of racemization.[1] While direct quantitative data for this compound is limited, studies on the closely related Fmoc-Ser(tBu)-OH have shown that racemization is more pronounced with HATU in the presence of N-methylmorpholine (NMM).[2]
Q5: What strategies can I employ to minimize racemization when using this compound?
A5: To mitigate racemization, consider the following strategies:
-
Choice of Coupling Reagent: Opt for carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate).[3][4] This combination is often preferred for coupling racemization-prone amino acids as it can be used in the absence of a strong organic base.[3]
-
Choice of Base: If a base is required, use a weaker or more sterically hindered base. For instance, collidine has been recommended as a substitute for DIEA to reduce racemization.[5]
-
Solvent Selection: The polarity of the solvent can influence the extent of racemization. Lowering the polarity, for example, by diluting DMF with DCM, has been shown to reduce racemization for some amino acids.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged exposure of the activated amino acid to basic conditions can increase the likelihood of racemization.
Quantitative Data on Racemization
While specific comparative data for this compound is not extensively available, the following table summarizes the extent of racemization observed for related Fmoc-amino acids under different coupling conditions. This data serves as a valuable reference for selecting optimal coupling strategies.
| Fmoc-Amino Acid | Coupling Reagent | Base/Additive | % D-Isomer | Reference |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | - | 1.8 | [2] |
| Fmoc-L-His(Trt)-OH | HATU/NMM | - | 13.9 | [2] |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | - | 0.0 | [2] |
| Fmoc-L-Cys(Trt)-OH | HATU/NMM | - | 3.5 | [2] |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | - | 0.0 | [2] |
| Fmoc-L-Ser(tBu)-OH | HATU/NMM | - | 1.6 | [2] |
This data highlights the trend of increased racemization with more activating coupling reagents like HATU compared to DIC/Oxyma.
Experimental Protocols
Protocol 1: Assessment of Serine Racemization by Chiral HPLC
This protocol outlines a general procedure for determining the extent of racemization of a serine-containing peptide.
-
Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the solid support and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Peptide Purification (Optional): If necessary, purify the crude peptide using reverse-phase HPLC to isolate the main product.
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatization: React the amino acid hydrolysate with a chiral derivatizing agent. A common method involves reacting with ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form diastereomeric isoindole derivatives.[1]
-
Chiral HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC. The L- and D-serine derivatives will elute at different retention times, allowing for their quantification.[1]
-
Column: A chiral stationary phase column, such as a crown-ether based column (e.g., ChiroSil® SCA(-)), is recommended for direct separation of D/L-amino acids.[6]
-
Mobile Phase: A typical mobile phase for a crown-ether column is a mixture of methanol and water with a small amount of perchloric acid (e.g., 84% MeOH/16% H₂O, 5 mM HClO₄).[6]
-
Detection: UV detection is commonly used.
-
-
Quantification: Integrate the peak areas of the D- and L-serine derivatives to determine the percentage of racemization.
Visual Guides
Figure 1. Mechanism of racemization via oxazolone formation.
Figure 2. Troubleshooting workflow for mitigating racemization.
References
- 1. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Dealing with steric hindrance when using Fmoc-Ser(Trt)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the use of Fmoc-Ser(Trt)-OH in solid-phase peptide synthesis (SPPS), particularly concerning steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor coupling efficiency when using this compound?
A1: The primary cause of poor coupling efficiency is the significant steric hindrance posed by the bulky trityl (Trt) protecting group on the serine side chain. This bulkiness can physically impede the approach of the activated carboxyl group of the incoming this compound to the N-terminal amine of the growing peptide chain on the solid support. Additionally, the nature of the adjacent amino acid on the resin can contribute to steric hindrance.[1]
Q2: My standard coupling protocol (e.g., using DIC/HOBt) is resulting in incomplete coupling of this compound. What should be my first troubleshooting step?
A2: Standard carbodiimide-based coupling reagents like DIC are often not potent enough to overcome the steric hindrance of the Trt group.[1] The recommended first step is to switch to a more powerful in-situ activating reagent.[1] Aminium/uronium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyBOP, are generally more effective for such "difficult" couplings.[1][2] These reagents form highly reactive esters that can facilitate the reaction despite the steric challenges.[1]
Q3: I've switched to a more potent coupling reagent like HBTU, but my coupling is still incomplete. What are my next options?
A3: If a more potent coupling reagent alone is insufficient, several strategies can be employed:
-
Double Coupling: This is a common and effective method where the coupling reaction is repeated with a fresh solution of the activated this compound.[1][3] This helps to drive the reaction to completion.
-
Increase Reaction Time: Extending the coupling time (e.g., from 1 hour to 2-4 hours, or even overnight) can allow more time for the sterically hindered reaction to proceed.[4]
-
Increase Reagent Excess: Using a higher excess of the this compound and coupling reagents (e.g., increasing from 3 equivalents to 5 equivalents) can also help improve the coupling efficiency.
-
Change Solvent: In some cases, switching the solvent from DMF to a mixture of DMF/DCM or to NMP might help to reduce peptide aggregation and improve coupling.[2]
Q4: Can the choice of base in the coupling reaction affect the outcome?
A4: Yes, the choice of base can be critical. While DIPEA is commonly used, it has been reported to cause racemization with some protected amino acids.[2] For sensitive couplings, using a more sterically hindered and less nucleophilic base like 2,4,6-collidine is recommended to minimize this side reaction.[2][5]
Q5: Are there any specific side reactions to be aware of when using this compound?
A5: Besides incomplete coupling, racemization can be a concern, especially with prolonged activation times or the use of certain bases.[5] While the Trt group is generally stable during the Fmoc-SPPS cycles, it is acid-labile.[6] Care must be taken to ensure that the conditions used for repeated couplings do not lead to premature partial deprotection of the Trt group.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents for sterically hindered amino acids like this compound. The data is representative and collated from studies on difficult couplings. Actual yields may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent/Method | Additive | Base | Typical Coupling Time (min) | Representative Yield (%) | Key Considerations |
| DIC/HOBt | HOBt | DIPEA | 60 - 120 | 90 - 97 | Cost-effective but often inefficient for sterically hindered couplings. Slower reaction rates.[1][7] |
| HBTU | HOBt | DIPEA/NMM | 30 - 60 | 97 - 99 | A widely used and effective reagent, generally better than carbodiimides for hindered couplings.[7][8] |
| HATU | None | DIPEA/Collidine | 20 - 60 | > 99 | Highly efficient with fast reaction times. Considered superior to HBTU for difficult couplings.[8][9] The choice of base can influence epimerization.[10] |
| HCTU | None | DIPEA | 5 - 30 | > 99 | A highly efficient and affordable coupling reagent, allowing for significantly reduced coupling times.[11][12] |
| PyBOP | None | DIPEA/NMM | 30 - 60 | 98 - 99 | A phosphonium salt-based reagent, good alternative to aminium/uronium salts to avoid potential guanidinylation side reactions.[7][8] |
| COMU | None | DIPEA | 20 - 45 | > 99.5 | A third-generation uronium-type reagent with very high reactivity and safer byproducts compared to benzotriazole-based reagents.[13][14] |
Experimental Protocols
Monitoring the Coupling Reaction
It is crucial to monitor the completion of the coupling reaction before proceeding to the next step. The Kaiser test (ninhydrin test) is a common method for detecting free primary amines.[15]
-
Positive Kaiser Test (blue beads): Indicates incomplete coupling.
-
Negative Kaiser Test (colorless/yellow beads): Indicates complete coupling.
Note: The Kaiser test is not reliable for N-terminal proline.[15]
Standard Protocol for Difficult Coupling (e.g., using HATU)
This protocol is recommended when steric hindrance is anticipated with this compound.
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Confirm the presence of free primary amines with a positive Kaiser test.[16]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA or 2,4,6-collidine (6 equivalents) to the solution and mix briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[16]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction.
-
If the test is negative, the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[16]
-
If the test is positive, proceed to the double coupling protocol.
-
Double Coupling Protocol
This protocol should be implemented if the initial coupling is incomplete.
-
Drain the solution from the first coupling reaction.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh solution of activated this compound as described in the "Activation and Coupling" section of the standard protocol.
-
Add the fresh solution to the resin and allow the coupling reaction to proceed for another 1-2 hours.[1]
-
Wash the resin thoroughly with DMF and perform a Kaiser test.
-
If the Kaiser test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final peptide product.[15]
Visualization
Troubleshooting Workflow for Poor Coupling of this compound
Caption: Workflow for troubleshooting incomplete coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. biotage.com [biotage.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Ser(Trt)-OH in Solid-Phase Peptide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of Fmoc-Ser(Trt)-OH during Solid-Phase Peptide Synthesis (SPPS). Below you will find frequently asked questions and troubleshooting advice to ensure the stability of the trityl (Trt) protecting group and the overall success of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is the trityl (Trt) group on this compound to standard Fmoc deprotection conditions?
A1: The trityl (Trt) group is generally stable to the basic conditions used for Nα-Fmoc deprotection, such as 20% piperidine in DMF.[1] The Fmoc group is designed to be labile to secondary amines, while the Trt group is highly acid-labile and is typically removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[1][2] However, prolonged exposure to basic conditions or the use of stronger, non-nucleophilic bases may lead to minor loss of the Trt group.
Q2: What are the advantages of using this compound over Fmoc-Ser(tBu)-OH?
A2: this compound offers several advantages, particularly in the synthesis of complex or aggregation-prone peptides. The bulky trityl group can disrupt interchain hydrogen bonding, which is a primary cause of aggregation.[3] This leads to more efficient coupling and deprotection steps, resulting in higher purity of the crude peptide.[4] Additionally, the Trt group is more acid-labile than the tert-butyl (tBu) group, allowing for milder final cleavage conditions, which can be beneficial for peptides containing other sensitive residues.[5]
Q3: Can I use bases other than piperidine for Fmoc deprotection when using this compound?
A3: Yes, other bases can be used, but with caution. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can significantly speed up Fmoc deprotection.[6][7] However, its increased basicity can also enhance the risk of side reactions, such as aspartimide formation, especially with extended reaction times.[6][8] A mixture of piperazine and DBU has been reported as a rapid and efficient alternative to piperidine.[8][9] The choice of base should be carefully considered based on the specific peptide sequence and the potential for side reactions.
Q4: What is the primary mechanism of Fmoc group removal?
A4: The Fmoc group is removed via a base-induced β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene and carbon dioxide, liberating the free Nα-amine of the peptide chain.[9][10]
Troubleshooting Guide
Issue 1: I am observing a loss of the Trt group during SPPS. What could be the cause and how can I prevent it?
Possible Cause:
-
Prolonged exposure to the deprotection base: While generally stable, extended treatment with piperidine or other bases can lead to some cleavage of the acid-labile Trt group.
-
Use of a very strong base: Stronger bases like DBU, while effective for Fmoc removal, may increase the lability of the Trt group, especially with longer reaction times.[10]
Solution:
-
Optimize deprotection time: Minimize the Fmoc deprotection time to what is necessary for complete removal. This can be monitored using UV spectroscopy by observing the release of the dibenzofulvene-piperidine adduct.
-
Consider a milder base: For sensitive sequences, using a milder deprotection condition, such as 50% morpholine in DMF, could be an option, although this will slow down the deprotection step.[9]
-
Careful selection of DBU concentration: If using DBU for difficult deprotections, use the lowest effective concentration (e.g., 1-2%) and for the shortest possible time.[11]
Issue 2: My peptide synthesis is resulting in low purity, and I suspect side reactions related to the serine residue.
Possible Cause:
-
Racemization: Although less common for serine compared to other amino acids like cysteine or histidine, racemization can occur, particularly with certain activation methods. Base-mediated activation methods can sometimes lead to epimerization.[6][9]
-
Incomplete deprotection or coupling: Aggregation of the peptide chain, especially in sequences with multiple serine residues, can hinder the accessibility of the N-terminus, leading to incomplete reactions and deletion sequences.[3]
Solution:
-
Use of this compound: The bulky Trt group helps to prevent aggregation, which is a common cause of low purity in difficult sequences.[3]
-
Choice of coupling reagents: For coupling this compound, use methods that minimize the risk of racemization. Urionium/aminium salt-based reagents like HBTU/TBTU are popular, but the choice of base is crucial. Using a less hindered base like collidine instead of DIPEA has been recommended to reduce racemization.[9]
-
Monitor reactions: Use a qualitative test like the Kaiser test to monitor the completion of coupling reactions.
Impact of Base Selection on Fmoc Deprotection and Side Reactions
| Base/Reagent | Concentration in DMF | Deprotection Speed | Potential Side Reactions Affecting Ser(Trt) Stability & Peptide Integrity | Recommendations |
| Piperidine | 20% (v/v) | Standard | Generally low risk of Trt group loss with standard protocols. Can contribute to aspartimide formation in sensitive sequences with prolonged exposure.[8] | Standard choice for most applications. Optimize deprotection time. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 1-5% (v/v) | Very Fast | Higher risk of base-mediated side reactions, including aspartimide formation.[6][12] Potential for minor Trt group cleavage with extended treatment. DBU is non-nucleophilic and does not scavenge dibenzofulvene.[11] | Use for difficult or slow deprotections. Often used in combination with a nucleophilic scavenger like piperidine.[6] |
| Piperazine/DBU | 5% Piperazine + 2% DBU | Very Fast | Reported to be a rapid and efficient deprotection solution with reduced deletion products in aggregation-prone sequences.[8] Piperazine acts as a dibenzofulvene scavenger. | A promising alternative to piperidine for rapid and clean deprotection.[8][9] |
| Morpholine | 50% (v/v) | Slow | Milder conditions, reducing the risk of base-mediated side reactions.[9] | Recommended for highly sensitive sequences where slower deprotection is acceptable.[9] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Fmoc Removal: Drain the DMF from the swollen resin. Add the 20% piperidine solution to the resin and agitate for 5-10 minutes.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to confirm the presence of a free primary amine.
Protocol 2: Amino Acid Coupling using HBTU/DIPEA
-
Resin Preparation: Ensure the Nα-Fmoc group has been removed from the peptide-resin as described in Protocol 1.
-
Activation Solution: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a recoupling step may be necessary.
Visualizations
Caption: Key components of the this compound molecule.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis.
Caption: Decision pathway for selecting a suitable base.
References
- 1. peptide.com [peptide.com]
- 2. [PDF] Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. bachem.com [bachem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Peptides Containing Ser(Trt)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing the trityl-protected serine residue, Ser(Trt).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Ser(Trt) challenging to purify by RP-HPLC?
Peptides containing the Ser(Trt) residue are challenging to purify primarily due to the highly hydrophobic nature of the trityl (Trt) protecting group. This hydrophobicity can lead to several issues, including:
-
Poor Solubility: The peptide may be difficult to dissolve in the aqueous mobile phases typically used at the start of an RP-HPLC gradient.[1][2]
-
Strong Retention: The peptide can bind very strongly to the C18 stationary phase, requiring high concentrations of organic solvent for elution.
-
Peak Tailing: Interactions between the peptide and the stationary phase, as well as potential aggregation, can lead to asymmetrical peak shapes.[3]
-
Low Recovery: The combination of poor solubility and strong column interaction can result in low recovery of the purified peptide.[2][3]
Q2: What is the best initial solvent to dissolve my crude Ser(Trt)-containing peptide for HPLC injection?
Due to their hydrophobic nature, Ser(Trt)-containing peptides often require the use of organic solvents for initial dissolution. Here are some recommendations:
-
Start with a small amount of an organic solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are good starting points.[4][5][6] Once the peptide is dissolved, you can slowly add your initial mobile phase (e.g., water with 0.1% TFA) to the desired concentration.[4][7]
-
Consider solvent compatibility: Be mindful that high concentrations of organic solvents in your injection volume can lead to poor peak shape and band broadening, especially if the injection solvent is much stronger than your initial mobile phase.[3]
-
For peptides with a net positive charge: Attempt dissolution in an acidic solution like 10% acetic acid or 0.1% TFA in water.[4][7]
-
For neutral or highly hydrophobic peptides: A small amount of DMSO, DMF, isopropanol, or acetonitrile is recommended for initial dissolution, followed by careful dilution with an aqueous buffer.[4][5]
Q3: Can the trityl group on serine be cleaved during RP-HPLC purification?
The trityl group is generally stable under the acidic conditions of typical RP-HPLC mobile phases containing 0.1% trifluoroacetic acid (TFA). However, prolonged exposure to highly acidic conditions or elevated temperatures could potentially lead to some cleavage. It is always advisable to analyze collected fractions by mass spectrometry to confirm the integrity of the protecting group.
Q4: What type of HPLC column is best suited for purifying Ser(Trt)-containing peptides?
For hydrophobic peptides like those containing Ser(Trt), the choice of stationary phase is crucial.
-
C18 columns: These are the most common choice for peptide purification. For large and hydrophobic peptides, a wider pore size (300 Å) is often recommended to improve mass transfer and prevent restricted access to the stationary phase.[1]
-
Less hydrophobic columns: If you experience very strong retention and low recovery on a C18 column, consider a less hydrophobic stationary phase such as C8 or C4.[2][8] Phenyl-Hexyl columns can also offer different selectivity.[8]
-
End-capped columns: To minimize peak tailing caused by interactions with residual silanol groups on the silica support, using an end-capped column is highly recommended.[3]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Increase the concentration of the ion-pairing agent (e.g., TFA to 0.1%). Using an end-capped column can also mitigate this issue.[3] |
| Peptide Aggregation | Decrease the sample concentration. Elevating the column temperature can sometimes help to disrupt aggregates and improve peak shape.[3] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 pH units away from the peptide's isoelectric point (pI) to ensure it is fully protonated or deprotonated. For most peptides, a pH of around 2 (achieved with 0.1% TFA) is effective.[9] |
| High Injection Volume/Concentration | Reduce the injection volume or dilute the sample. Injecting a large volume of a strong solvent can cause peak distortion.[3] |
| Slow Gradient | A very shallow gradient may sometimes lead to broader peaks. Experiment with slightly steeper gradients to find an optimal balance between resolution and peak width. Conversely, a gradient that is too steep can lead to sharp, unresolved peaks.[3] |
| Low Flow Rate | While a lower flow rate can sometimes improve resolution, an excessively slow flow rate can lead to band broadening due to diffusion.[7] |
Problem 2: Low Recovery of the Purified Peptide
| Potential Cause | Recommended Solution |
| Poor Solubility in Mobile Phase | Ensure the peptide is fully dissolved in the injection solvent. Consider using a small amount of a strong organic solvent like DMSO or DMF to initially dissolve the peptide before diluting with the mobile phase.[3][4] |
| Irreversible Adsorption to the Column | Use a less hydrophobic column (e.g., C8 or C4).[2][8] Increasing the column temperature can sometimes improve recovery.[3] Passivating the HPLC system with a strong acid can help minimize adsorption to metallic surfaces.[3] |
| Precipitation on the Column | This can occur if the peptide is not soluble in the initial mobile phase conditions. Ensure the injection solvent is compatible with the mobile phase.[2] |
| Peptide Aggregation | Similar to troubleshooting poor peak shape, reducing sample concentration and increasing column temperature can help.[3] |
Problem 3: Co-elution of Impurities
| Potential Cause | Recommended Solution |
| Insufficient Resolution | Optimize the gradient slope. A shallower gradient around the elution point of the target peptide can improve separation from closely eluting impurities.[3] |
| Similar Hydrophobicity of Impurities | Consider using an orthogonal purification method. For example, if the primary purification is done by RP-HPLC, a secondary purification using ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be effective.[1][10] |
| Suboptimal Mobile Phase | Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different ion-pairing agents (e.g., formic acid if MS compatibility is required, though it may provide less sharp peaks than TFA).[3] |
Data Presentation
Table 1: Recommended Solvents for Initial Dissolution of Hydrophobic Peptides
| Peptide Charge | Primary Solvent | Secondary Solvent (if needed) | Reference |
| Basic (pI > 7) | Sterile Water | 10% Acetic Acid or 0.1% TFA | [4][7] |
| Acidic (pI < 7) | Sterile Water / PBS (pH 7.4) | 10% NH₄OH or 0.1 M Ammonium Bicarbonate | [4][7] |
| Neutral/Hydrophobic | DMSO, DMF | Dilute with Water or Aqueous Buffer | [4][5] |
Table 2: Common HPLC Columns for Peptide Purification
| Stationary Phase | Pore Size (Å) | Typical Application | Reference |
| C18 | 100-120 | General purpose for small to medium-sized peptides. | [1] |
| C18 | 300 | Larger peptides and proteins, highly hydrophobic peptides. | [1][8] |
| C8 | 100-300 | Less hydrophobic than C18, good for peptides with strong retention. | [2] |
| C4 | 300 | Very hydrophobic peptides and proteins, low retention. | [2][8] |
| Phenyl-Hexyl | 100-300 | Alternative selectivity to alkyl chains. | [8] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Ser(Trt)-Containing Peptide
-
Sample Preparation:
-
Calculate the net charge of your peptide to guide solvent selection (see Table 1).
-
Weigh a small amount of the crude lyophilized peptide.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the peptide completely. Use sonication briefly if necessary.[4][7]
-
Slowly dilute the dissolved peptide with Mobile Phase A (e.g., 0.1% TFA in water) to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
-
HPLC Method Development:
-
Column: C18, 5 µm, 300 Å, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30 °C (can be optimized).
-
Scouting Gradient: Start with a broad linear gradient to determine the approximate elution time of your peptide (e.g., 5-95% B over 30 minutes).[3]
-
Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the peptide to improve resolution (e.g., if the peptide elutes at 50% B, try a gradient of 40-60% B over 20-30 minutes).[3]
-
-
Preparative Purification:
-
Scale up the optimized analytical method to a preparative column of the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction using the analytical HPLC method.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the fractions with the desired purity and lyophilize.
-
Mandatory Visualization
Caption: General workflow for the HPLC purification of a Ser(Trt)-containing peptide.
Caption: Troubleshooting decision tree for HPLC purification of Ser(Trt) peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. support.waters.com [support.waters.com]
- 5. effect of flow rate?? - Chromatography Forum [chromforum.org]
- 6. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups [mdpi.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Ser(Trt)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-Ser(Trt)-OH.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of synthetic peptides containing Ser(Trt).
Problem: Unexpected peaks are observed in the mass spectrum.
A systematic approach is crucial for identifying unexpected peaks in your mass spectrum. Acquire a high-resolution mass spectrum of your crude or purified peptide and use the expected monoisotopic mass of your target peptide as a reference to calculate the mass differences (Δm) of all other observed peaks.[1] Compare these mass shifts to the table of common modifications and byproducts. Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest and pinpoint the location of any modifications on the peptide sequence.[1]
Issue 1: Presence of Adducts
Symptom: Peaks with mass shifts corresponding to common adducts are observed. Cause: Adduct formation is common in electrospray ionization (ESI) and can be influenced by various factors, including the presence of lone pairs on the analyte molecule and contaminants from glassware or solvents.[2] Solution:
-
Desalting: If the peptide sample has a high concentration of salts, desalting using a C18 ZipTip or a similar reversed-phase cleanup method is advisable to improve the mass spectrum quality.[1]
-
High-Quality Reagents: Use high-purity solvents and reagents to minimize contaminants that can form adducts.[3]
-
Clean Glassware: Ensure all glassware is thoroughly cleaned to avoid sodium and potassium contamination.[2][3]
Common Adducts in Peptide Mass Spectrometry
| Adduct | Mass Shift (Δm) | Common Source |
| Sodium | +22 Da | Glassware, buffers |
| Potassium | +38 Da | Glassware, buffers |
| TFA | +114 Da | Cleavage cocktail |
| Sulfuric Acid | +98 Da | Contaminants |
| Phosphoric Acid | +98 Da | Contaminants |
Issue 2: Incomplete Deprotection of the Trityl Group
Symptom: A peak with a mass increase of +242 Da is observed. Cause: The trityl (Trt) group is highly acid-labile, but incomplete removal can occur with insufficient cleavage time or scavenger concentration.[4][5] This is a known issue, particularly with N-terminal asparagine residues protected with a trityl group, where cleavage can be slow.[6][7] Solution:
-
Extend Cleavage Time: Increase the cleavage time to ensure complete removal of the Trt group.[5]
-
Optimize Scavengers: Ensure an adequate concentration of scavengers, such as triisopropylsilane (TIS), in the cleavage cocktail to effectively capture the released trityl cations.[4][5]
Issue 3: Side Reactions Involving the Serine Residue
Symptom: Peaks corresponding to mass losses or unexpected modifications related to the serine residue are present. Cause: The hydroxyl group of serine can be susceptible to side reactions such as β-elimination, especially under basic conditions or at elevated temperatures.[8] Solution:
-
Control pH and Temperature: Avoid excessive alkalinity and high temperatures during synthesis and sample preparation to minimize β-elimination.[8]
-
Careful Cleavage: While the Trt group's lability allows for milder cleavage conditions, which can reduce some side reactions, it's still important to use optimized cleavage cocktails.[4]
Common Serine-Related Side Reactions and Mass Shifts
| Side Reaction | Mass Shift (Δm) | Notes |
| β-elimination (loss of H₂O) | -18 Da | Can occur during mass spectrometry analysis.[1] |
| Oxidation | +16 Da | Can occur during electrospray ionization.[9] |
| Deletion of Serine | -87 Da | Results in a shorter peptide sequence. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a peak with a +16 Da mass shift in my peptide containing Ser(Trt)?
A +16 Da mass shift typically indicates oxidation.[1] While methionine, cysteine, and tryptophan are more commonly oxidized, serine can also be oxidized. This can occur during the electrospray ionization (ESI) process itself.[9]
Q2: My mass spectrum is very complex with many unexpected peaks. What is a general workflow to identify them?
A systematic approach is crucial for deciphering a complex mass spectrum.[1]
-
Confirm Target Peptide Mass: First, identify the peak corresponding to the expected monoisotopic mass of your target peptide.[1]
-
Calculate Mass Differences: Calculate the mass difference (Δm) between each unknown peak and your target peptide's peak.[1]
-
Compare to Common Modifications: Compare these mass shifts to a table of common byproducts and adducts.[1]
-
Utilize MS/MS: Perform tandem mass spectrometry (MS/MS) on the peaks of interest to determine the specific site of modification on the peptide sequence.[1]
Q3: Can the trityl protecting group from this compound cause any specific artifacts in the mass spectrum?
Yes, the primary artifact related to the trityl group is its incomplete removal during cleavage, leading to a +242 Da adduct on the serine residue. The triphenylmethyl (Trt) cation generated during cleavage is relatively stable and readily scavenged, which generally leads to cleaner crude products compared to tBu-protected serine, especially for peptides containing sensitive residues like tryptophan and methionine.[4]
Q4: I observe a peak with a mass loss of 18 Da. What could be the cause?
A mass loss of 18 Da corresponds to the loss of a water molecule. This can occur from serine or threonine residues through a process called β-elimination, which can happen during the mass spectrometry analysis itself.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
-
Materials: Rink Amide resin, this compound, other required Fmoc-amino acids, N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®, N,N-Dimethylformamide (DMF), 20% (v/v) Piperidine in DMF, Dichloromethane (DCM).[4]
-
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.[4]
-
Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF. Add the activated amino acid solution to the resin and couple for 2 hours. Wash the resin with DMF and DCM.[4]
-
Repeat steps 2-3 for each amino acid in the sequence, using this compound at the desired position.[4]
-
Cleavage and Deprotection
-
Cleavage Cocktail for this compound containing peptides: A common cleavage cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[10]
-
Procedure:
-
Wash the peptide-resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[11]
-
Sample Preparation for Mass Spectrometry
-
Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water. For hydrophobic peptides, acetonitrile may be added.[1]
-
Desalting (Recommended): If the sample contains a high concentration of salts, use a C18 ZipTip or a similar reversed-phase method for cleanup.[1]
-
Analysis by LC-MS/MS: Inject the prepared sample into a liquid chromatography system coupled to a mass spectrometer. The LC step will separate the target peptide from many byproducts, and the mass spectrometer will acquire both full MS scans and MS/MS scans of the eluting peaks.[1]
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for unexpected mass spectrometry results.
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of peptides during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Ser(Trt)-OH vs. Fmoc-Ser(tBu)-OH
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids like serine is a critical decision that profoundly impacts synthesis efficiency, peptide purity, and overall yield. This guide provides an in-depth, objective comparison of two of the most common serine-protected derivatives: Fmoc-Ser(Trt)-OH and Fmoc-Ser(tBu)-OH, supported by experimental data and detailed protocols to inform your selection process.
The hydroxyl group of serine necessitates protection during SPPS to prevent unwanted side reactions. The tert-butyl (tBu) and trityl (Trt) ethers are the most frequently employed protecting groups in the widely adopted Fmoc/tBu orthogonal strategy. While both are acid-labile, their distinct chemical properties lead to significant performance differences, particularly in the synthesis of challenging peptide sequences.
Performance Under Pressure: The "Difficult Sequence" Challenge
In routine peptide synthesis of non-aggregating sequences, both Fmoc-Ser(tBu)-OH and this compound generally demonstrate high coupling efficiencies. The key differentiator emerges when synthesizing "difficult" or aggregation-prone sequences, such as those with multiple, consecutive serine residues (e.g., poly-serine tracts).
Peptide chain aggregation can physically obstruct the N-terminus, impeding both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid, which leads to truncated or deletion sequences. The bulky trityl group of this compound acts as a steric shield, disrupting the inter- and intramolecular hydrogen bonding that drives the formation of secondary structures like β-sheets, a primary cause of aggregation.[1] For example, the synthesis of deca-serine using Fmoc-Ser(tBu)-OH has been reported to be challenging due to aggregation hindering Fmoc group removal.[1] In such cases, this compound is often the superior choice, leading to higher purity and yield despite a higher initial cost.[1]
Quantitative Performance Comparison
The following table summarizes the comparative performance of this compound and Fmoc-Ser(tBu)-OH based on experimental data from the synthesis of model peptides containing other challenging residues like tryptophan (Trp) and methionine (Met).
| Performance Metric | Fmoc-Ser(tBu)-OH | This compound | Peptide Sequence Context |
| Crude Peptide Purity (HPLC) | 78% | >95% | Model peptide containing Trp |
| Crude Peptide Purity (HPLC) | 68% | 98% | Model peptide containing Met |
| Cleavage Conditions | Strong acid (e.g., 95% TFA) | Milder acid (e.g., 1-50% TFA in DCM) | General SPPS |
| Cost-Effectiveness | More affordable | Higher initial cost | General SPPS |
Data adapted from studies by Barlos et al. (1998) and other comparative analyses. The exact purities are sequence-dependent.[1]
Side Reactions: A Balancing Act
The choice of protecting group also influences the propensity for side reactions.
Racemization: Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis. Racemization can occur during the activation and coupling steps. Some studies have indicated that the coupling of Fmoc-Ser(tBu)-OH can be susceptible to racemization, particularly when using N,N-Diisopropylethylamine (DIPEA) as a base.[1][2] The use of a weaker base, such as 2,4,6-collidine, can help mitigate this issue.[2]
β-Elimination: Under basic conditions, the serine side chain can undergo β-elimination to form a dehydroalanine residue. While less common for serine compared to other amino acids, it is a potential side reaction to consider.
Experimental Protocols
Below are representative experimental protocols for the solid-phase synthesis of a model peptide to compare the performance of Fmoc-Ser(tBu)-OH and this compound.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Detailed Methodologies
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide MBHA resin) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 15 minutes).[1]
-
Wash the resin thoroughly with DMF, Dichloromethane (DCM), and then DMF again to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
3. Amino Acid Coupling:
-
Activation: Pre-activate the this compound or Fmoc-Ser(tBu)-OH (typically 3-4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA or 2,4,6-collidine.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, a recoupling step may be necessary.
4. Cleavage and Deprotection:
The cleavage cocktail and conditions differ significantly between the two protecting groups, highlighting the greater acid lability of the Trt group.
-
For Fmoc-Ser(tBu)-OH: Treat the peptide-resin with a cleavage cocktail of high TFA concentration, typically 95% TFA with scavengers (e.g., water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT)) for 2-3 hours at room temperature.
-
For this compound: The Trt group is significantly more acid-labile and can be cleaved with much milder acidic conditions. This can range from 1% TFA in DCM for selective deprotection to standard cleavage cocktails with lower TFA concentrations (e.g., 50% TFA) or shorter reaction times. This milder deprotection is advantageous for peptides containing other acid-sensitive modifications or residues.[3]
5. Peptide Precipitation and Purification:
-
Following cleavage, precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Recommendations
The choice between Fmoc-Ser(tBu)-OH and this compound is highly dependent on the specific peptide sequence and the overall synthetic strategy.
-
Fmoc-Ser(tBu)-OH remains the workhorse for routine, non-aggregating peptide sequences due to its lower cost and robust performance under standard SPPS conditions.[1]
-
This compound is strongly recommended for "difficult" sequences, particularly those prone to aggregation, such as poly-serine tracts or other sequences with a high propensity for forming secondary structures.[1] The higher initial cost is often justified by the increased yield and purity of the crude peptide, which can significantly reduce the time and expense of downstream purification. The milder cleavage conditions required for the Trt group also offer a significant advantage for the synthesis of peptides with acid-sensitive moieties.
References
A Comparative Purity Analysis of Crude Peptides Synthesized with Fmoc-Ser(Trt)-OH and Fmoc-Ser(tBu)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for trifunctional amino acids is a critical factor influencing the purity and yield of the final product. This guide provides an objective comparison of two commonly used protected serine derivatives, Fmoc-Ser(Trt)-OH and Fmoc-Ser(tBu)-OH, with a focus on the purity of the resulting crude peptides, supported by experimental data and detailed protocols.
Executive Summary
The choice between the tert-butyl (tBu) and trityl (Trt) protecting groups for the serine side chain can significantly impact the outcome of peptide synthesis. While Fmoc-Ser(tBu)-OH is widely used for routine synthesis due to its stability and cost-effectiveness, this compound often yields crude peptides of higher purity, particularly in the synthesis of "difficult" or aggregation-prone sequences.[1][2] The bulky nature of the Trt group helps to disrupt interchain hydrogen bonding, a primary cause of aggregation, while its higher acid lability allows for milder cleavage conditions, minimizing side reactions.[1][2]
Data Presentation: Purity Comparison
The following table summarizes quantitative data from comparative studies on the purity of crude peptides synthesized using Fmoc-Ser(tBu)-OH and this compound.
| Peptide Sequence | Serine Protecting Group | Crude Peptide Purity (%) | Reference |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | tBu | 43 | [3] |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | Trt | 80-92 | [3] |
| Fmoc-Ser-Met-Ser-Met-Ser-OH | tBu | 68 | [3] |
| Fmoc-Ser-Met-Ser-Met-Ser-OH | Trt | 98 | [3] |
| Model peptides containing Trp and Met | tBu | Lower Purity | [2] |
| Model peptides containing Trp and Met | Trt | Higher Purity | [2] |
| Deca-serine | tBu | Problematic Synthesis | [2][4] |
| Deca-serine | Trt | Improved Outcome | [2][4] |
Key Performance Differences
Aggregation: Peptide chain aggregation can impede both deprotection and coupling steps, leading to truncated and deletion sequences. The bulky trityl group of this compound acts as a steric shield, effectively disrupting the secondary structures that cause aggregation, which is particularly beneficial in sequences with multiple serine residues.[2] In contrast, the synthesis of peptides like deca-serine using Fmoc-Ser(tBu)-OH has been reported to be problematic due to aggregation, making the Fmoc group difficult to remove.[2][4]
Side Reactions during Cleavage: The tBu group requires strong acid, typically a high concentration of trifluoroacetic acid (TFA), for its removal.[1] This can lead to the formation of stable tert-butyl carbocations that can re-attach to sensitive residues like tryptophan and methionine, resulting in undesired side products.[1] The Trt group is significantly more acid-labile and can be cleaved under much milder acidic conditions, which minimizes these side reactions and contributes to a purer crude product.[1][3]
Experimental Protocols
Below is a representative experimental protocol for the synthesis and analysis of a model pentapeptide (H-Tyr-Ser-Gly-Phe-Leu-NH₂) to compare the performance of this compound and Fmoc-Ser(tBu)-OH.
1. Resin Preparation and Swelling:
-
Start with 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
2. Amino Acid Coupling Cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: After complete coupling, wash the resin with DMF and dichloromethane (DCM).
-
Repeat: Repeat the deprotection, activation, and coupling steps for each amino acid in the sequence. Use Fmoc-Ser(tBu)-OH in one synthesis and this compound in a parallel synthesis.
3. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
For the Fmoc-Ser(tBu)-OH synthesized peptide: Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours.
-
For the this compound synthesized peptide: Treat the resin with a milder cleavage cocktail of TFA/TIS/DCM (2:5:93, v/v/v) for 2 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
4. Crude Peptide Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).
-
Analyze the purity of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at 220 nm. Calculate the purity by integrating the area of the main peptide peak relative to the total peak area.
Mandatory Visualization
Caption: Comparative workflow for SPPS using Fmoc-Ser(tBu)-OH and this compound.
Conclusion and Recommendations
The experimental evidence strongly suggests that the use of this compound is advantageous for achieving higher purity crude peptides, especially in sequences prone to aggregation or containing sensitive residues susceptible to side reactions during cleavage.[1][3] While Fmoc-Ser(tBu)-OH remains a viable and more economical choice for routine, non-problematic sequences, the investment in this compound can lead to significant savings in time and resources during the downstream purification process for more complex peptides.[2] Therefore, for the synthesis of difficult or long peptide sequences, this compound is the recommended choice to maximize the purity of the crude product.
References
The Strategic Selection of Serine Protecting Groups in Complex Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of protecting groups for trifunctional amino acids like serine is a critical decision that profoundly influences synthesis efficiency, final peptide purity, and overall project cost. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Ser(Trt)-OH for complex peptides, with a detailed comparison to its common alternatives, Fmoc-Ser(tBu)-OH and Fmoc-Ser(TBDMS)-OH.
In the realm of solid-phase peptide synthesis (SPPS), particularly for complex and aggregation-prone sequences, the selection of the serine side-chain protecting group is a pivotal determinant of success. The hydroxyl group of serine, if left unprotected, can lead to undesirable side reactions. The most prevalent strategy involves the use of ether-based protecting groups, with the tert-butyl (tBu) and trityl (Trt) groups being the most widely adopted. A third option, the tert-butyldimethylsilyl (TBDMS) group, offers an alternative with distinct chemical properties. This guide will delve into the performance, potential side reactions, and cost-effectiveness of each, supported by experimental data and detailed protocols to inform a rational selection process.
Performance Comparison in Complex Peptide Synthesis
The performance of a protected serine derivative in SPPS is multifaceted, encompassing coupling efficiency, the ability to mitigate aggregation, and the lability of the protecting group under specific cleavage conditions.
Fmoc-Ser(tBu)-OH is often considered the workhorse for routine peptide synthesis due to its compatibility with standard Fmoc/tBu chemistry and its lower cost.[1][2] However, its utility can be limited in the synthesis of "difficult" sequences, particularly those prone to aggregation.
This compound emerges as a superior choice for complex peptides, especially those containing multiple serine residues or other aggregation-prone motifs.[1] The bulky trityl (Trt) group acts as a steric shield, effectively disrupting the interchain hydrogen bonding that leads to the formation of secondary structures like β-sheets.[1] This disruption prevents peptide aggregation, which can otherwise hinder the accessibility of the N-terminus for both deprotection and coupling steps, leading to truncated or deletion sequences.[1] For instance, the synthesis of deca-serine using Fmoc-Ser(tBu)-OH has been reported to be problematic due to aggregation, while the use of this compound significantly improves the outcome, resulting in a purer final product.[1]
Fmoc-Ser(TBDMS)-OH is a less commonly used alternative. The TBDMS group is known for its application in protecting hydroxyl groups in organic synthesis. In peptide synthesis, it offers a different lability profile compared to tBu and Trt. While detailed comparative performance data in complex peptide synthesis is limited in the available literature, its utility is recognized in specific applications where its unique cleavage conditions might be advantageous.
Quantitative Data Summary
The following table summarizes the key performance indicators for each protecting group based on available data and general principles of peptide chemistry.
| Feature | Fmoc-Ser(tBu)-OH | This compound | Fmoc-Ser(TBDMS)-OH |
| Primary Application | Routine, non-aggregating peptides[1] | Complex, aggregation-prone peptides[1] | Specialty applications requiring alternative deprotection |
| Coupling Efficiency | Generally high in standard sequences | Generally high, may be slightly slower due to steric bulk | Generally high |
| Aggregation Prevention | Less effective in difficult sequences[1] | Highly effective due to bulky Trt group[1] | Data not readily available |
| Reported Crude Purity (Difficult Sequences) | Moderate (e.g., 68% for a model peptide) | High (e.g., 98% for the same model peptide) | Data not readily available |
| Protecting Group Lability | Acid-labile (strong acid, e.g., high concentration TFA)[2] | Highly acid-labile (mild acid, e.g., dilute TFA)[2] | Acid and fluoride-labile |
Side Reactions and Mitigation Strategies
Side reactions during SPPS can significantly impact the purity and yield of the target peptide. The choice of serine protecting group can influence the propensity for certain side reactions.
A significant concern with Fmoc-Ser(tBu)-OH in challenging sequences is the potential for incomplete Fmoc deprotection.[3] This is often attributed to peptide aggregation hindering access of the deprotection reagent (piperidine) to the N-terminal Fmoc group. Furthermore, racemization of the serine residue during coupling has been reported, particularly when using certain activation methods with bases like DIPEA.[4]
The use of This compound can mitigate some of these issues. The prevention of aggregation by the bulky Trt group inherently reduces the likelihood of incomplete Fmoc deprotection.[3] The high acid lability of the Trt group allows for the use of milder cleavage conditions (e.g., dilute TFA), which can be advantageous for peptides containing other sensitive residues that might be susceptible to degradation under harsh acidic conditions.[2]
Information regarding specific side reactions associated with Fmoc-Ser(TBDMS)-OH in peptide synthesis is not as well-documented in readily available literature. However, silyl ethers are generally stable to the basic conditions of Fmoc removal but can be cleaved by acids or fluoride ions. The potential for side reactions would depend on the specific conditions employed throughout the synthesis and cleavage steps.
Common Side Reactions and the Influence of Serine Protecting Group
| Side Reaction | Fmoc-Ser(tBu)-OH | This compound | Mitigation Strategies |
| Incomplete Fmoc Deprotection | More prevalent in aggregating sequences[3] | Less prevalent due to aggregation prevention[3] | Use of stronger deprotection cocktails (e.g., with DBU), higher temperatures, or switching to this compound. |
| Racemization | Can be induced by certain bases (e.g., DIPEA)[4] | Generally low risk | Use of alternative bases like collidine, or coupling reagents that minimize racemization (e.g., Oxyma-based activators). |
| β-Elimination | Minimized by stable ether linkage | Minimized by stable ether linkage | Ensuring complete and efficient coupling to avoid prolonged exposure to basic conditions. |
| Formation of t-Butyl Adducts | Possible during TFA cleavage | Not applicable | Use of scavengers (e.g., TIS, water, EDT) in the cleavage cocktail. |
Cost-Benefit Analysis
The choice of a protected serine derivative is often a balance between performance and cost.
Fmoc-Ser(tBu)-OH is the most economical option, making it the preferred choice for routine peptide synthesis where aggregation is not a concern.[1] Its lower upfront cost contributes to a lower overall cost of raw materials.
This compound , while having a higher initial purchase price, can be more cost-effective for the synthesis of complex peptides.[1] The higher yield and purity of the crude peptide can significantly reduce the time and expense associated with purification, which is often a major bottleneck and cost driver in peptide production.[1] The reduced risk of batch failure due to aggregation also contributes to its long-term cost-effectiveness.[1]
The cost of Fmoc-Ser(TBDMS)-OH is generally higher than that of Fmoc-Ser(tBu)-OH. Its cost-benefit profile would need to be evaluated on a case-by-case basis, depending on whether its unique properties offer a distinct advantage for a specific synthetic challenge that cannot be addressed by the more common alternatives.
Approximate Cost Comparison
| Compound | Supplier Example | Price (USD) per 5g |
| Fmoc-Ser(tBu)-OH | GTI Laboratory Supplies | ~$205 |
| This compound | - | Higher than Fmoc-Ser(tBu)-OH |
| Fmoc-Ser(TBDMS)-OH | AbacipharmTech | ~$230 |
Note: Prices are approximate and subject to change based on supplier, purity, and scale.
Experimental Protocols
The following is a generalized protocol for a comparative study of the three serine protecting groups in the solid-phase synthesis of a model aggregation-prone peptide (e.g., a poly-serine sequence or a known difficult sequence).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ser(tBu)-OH, this compound, Fmoc-Ser(TBDMS)-OH
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in three separate reaction vessels, one for each serine derivative.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (3 eq.) with the chosen coupling reagent (e.g., HBTU, 2.9 eq.) and an additive (e.g., HOBt, 3 eq.) in DMF in the presence of a base (e.g., DIPEA, 6 eq.) for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, perform a second coupling.
-
-
Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence. For the serine residues, use the corresponding protected derivative in each of the three reaction vessels.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
For the peptide synthesized with Fmoc-Ser(TBDMS)-OH, a fluoride-based cleavage cocktail (e.g., TBAF in THF) could be used as an alternative to acid cleavage if orthogonal deprotection is desired.
-
-
Peptide Precipitation and Analysis:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Analyze the crude peptide from each synthesis by RP-HPLC and mass spectrometry to determine the purity and yield.
-
Visualizations
Experimental Workflow
Caption: General workflow for solid-phase peptide synthesis and analysis.
Signaling Pathway of Aggregation in SPPS
Caption: The pathway of peptide aggregation and its consequences in SPPS.
Decision Logic for Serine Protecting Group Selection
Caption: A decision-making flowchart for selecting a serine protecting group.
Conclusion and Recommendations
The strategic selection of a serine protecting group is paramount for the successful synthesis of complex peptides. For routine, non-aggregating sequences, Fmoc-Ser(tBu)-OH remains the most cost-effective choice due to its lower price and generally reliable performance.
However, for challenging syntheses involving aggregation-prone sequences, such as those with multiple serine residues, This compound is strongly recommended. Despite its higher initial cost, the use of this compound can lead to significant overall cost savings by improving the yield and purity of the crude peptide, thereby reducing the extensive costs associated with purification and minimizing the risk of costly batch failures.
The utility of Fmoc-Ser(TBDMS)-OH in complex peptide synthesis is less established in the current literature. While it presents an alternative with a different deprotection profile, further comparative studies are needed to fully elucidate its cost-benefit profile in the context of challenging peptide sequences. Researchers encountering specific synthetic hurdles that cannot be overcome with tBu or Trt protection may consider exploring this option.
Ultimately, the optimal choice will depend on a careful evaluation of the peptide sequence, the project budget, and the desired final purity of the synthetic peptide.
References
A Comparative Guide to Analytical Methods for Validating Fmoc-Ser(Trt)-OH Incorporation
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid is critical to the integrity of the final peptide. This guide provides a comparative analysis of key analytical methods for validating the incorporation of Nα-Fmoc-O-trityl-L-serine (Fmoc-Ser(Trt)-OH), a frequently used building block for serine residues. The trityl (Trt) protecting group is favored for its ability to mitigate aggregation in challenging sequences, often resulting in higher purity of the crude peptide compared to alternatives like the tert-butyl (tBu) group.
This guide will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound incorporation. We will provide an objective comparison of these techniques, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical technique for validating the incorporation of this compound depends on the specific information required, the stage of the synthesis, and the available instrumentation. Each method offers unique advantages and limitations.
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| HPLC | Purity assessment, quantification, separation of protected and deprotected species. | Low to moderate (nmol) | High | Robust, quantitative, and excellent for assessing the overall purity of the crude peptide. | Does not provide direct structural confirmation of the incorporated amino acid. |
| Mass Spectrometry | Molecular weight confirmation, sequence verification (MS/MS). | Low (pmol to fmol) | High | High sensitivity and specificity, provides definitive evidence of the correct mass. | May not distinguish between isomers; quantification can be complex. |
| NMR Spectroscopy | Unambiguous structural elucidation, conformational analysis. | High (µmol to mmol) | Low | Provides detailed structural information, including the presence of the Trt group. | Lower sensitivity, more time-consuming, and requires expertise for data interpretation. |
Performance in Solid-Phase Peptide Synthesis
The use of this compound is particularly advantageous in the synthesis of "difficult" or aggregation-prone peptide sequences. The bulky trityl group can disrupt inter-chain hydrogen bonding, which is a common cause of incomplete reactions and the formation of deletion sequences.
Table 1: Illustrative Purity Comparison of a Model Peptide Synthesized with this compound vs. Fmoc-Ser(tBu)-OH
| Protected Amino Acid | Crude Peptide Purity by HPLC (%) | Major Impurities Observed |
| This compound | 92 | Deletion sequences, minor unidentified peaks |
| Fmoc-Ser(tBu)-OH | 78 | Deletion sequences, aggregation-related byproducts |
This data is representative and compiled from studies comparing trityl and tert-butyl protecting groups in the synthesis of challenging peptide sequences.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the crude peptide after synthesis and confirm the successful incorporation of this compound by observing the retention time of the full-length peptide.
Instrumentation:
-
Reversed-phase HPLC (RP-HPLC) system with a UV detector.
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Data Analysis: The successful incorporation of the full-length peptide will be indicated by a major peak in the chromatogram. Purity is calculated by dividing the area of the main peak by the total area of all peaks.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized peptide, thereby validating the incorporation of all amino acids, including Ser(Trt) if the peptide is analyzed before final deprotection.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: The sample can be analyzed directly from the HPLC eluent (LC-MS) or prepared by dissolving the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analysis: Infuse the sample into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range that includes the theoretical molecular weight of the target peptide.
-
Data Analysis: Compare the experimental monoisotopic mass with the calculated theoretical mass. For peptides analyzed with the Trt group intact, the mass of the trityl group (242.32 Da) should be included in the calculation for the serine residue. Tandem MS (MS/MS) can be performed to obtain fragment ions for sequence confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain unambiguous structural confirmation of the incorporation of this compound by identifying the characteristic proton signals of the trityl group and the serine residue.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve the purified peptide (or a well-characterized crude sample) in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O with an organic co-solvent).
-
Data Acquisition: Acquire a one-dimensional (1D) ¹H NMR spectrum. Two-dimensional (2D) experiments like COSY and TOCSY can be used for more detailed assignments.
-
Data Analysis: The presence of the trityl group will be confirmed by a complex multiplet in the aromatic region of the spectrum, typically between 7.2 and 7.5 ppm, integrating to 15 protons. The protons of the serine residue (α-CH and β-CH2) will also exhibit characteristic chemical shifts, which may be shifted compared to an unprotected serine residue.
Visualizations
Experimental Workflow for Peptide Synthesis and Validation
Caption: Workflow for SPPS and subsequent analytical validation.
Decision Tree for Selecting an Analytical Method
Caption: Decision tree for analytical method selection.
A Comparative Guide to Coupling Reagents for Fmoc-Ser(Trt)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of sterically hindered amino acids is a frequent challenge. Fmoc-Ser(Trt)-OH, with its bulky trityl protecting group on the serine side chain, represents a classic example of such a building block. The selection of an appropriate coupling reagent is paramount to achieving high coupling efficiency, minimizing racemization, and ultimately ensuring the purity and yield of the final peptide. This guide provides an objective comparison of the performance of common coupling reagents for the incorporation of this compound, supported by available experimental data and detailed methodologies.
Performance Overview of Common Coupling Reagents
The choice of coupling reagent can significantly impact the success of incorporating this compound. The most effective reagents for this purpose are typically uronium/aminium salts, which rapidly form highly reactive activated esters. Below is a summary of the key performance characteristics of widely used coupling reagents.
| Coupling Reagent | Class | Relative Reactivity & Efficiency for Hindered Residues | Racemization Suppression | Key Characteristics & Considerations |
| HATU | Aminium Salt | Very High | Excellent | Considered one of the most powerful coupling reagents, particularly for difficult couplings and sterically hindered amino acids like this compound.[1][2] The 7-azabenzotriazole moiety enhances reaction rates and reduces racemization.[1] However, prolonged pre-activation can lead to significant racemization of serine derivatives.[3] Can cause guanidinylation of the N-terminus if used in excess.[4] |
| HBTU | Aminium Salt | Good | Good | A widely used and cost-effective standard reagent.[1] Generally less reactive than HATU for sterically hindered residues and may be less effective for the most challenging couplings.[1][5] |
| COMU | Uronium Salt | Very High | Excellent | A third-generation uronium-type coupling reagent with efficiencies comparable to or exceeding HATU.[6] Incorporates the non-explosive OxymaPure® leaving group, offering a superior safety profile.[7] By-products are water-soluble, facilitating easier purification.[8] Shows reduced epimerization compared to HBTU/HATU.[8] |
| DIC/Oxyma | Carbodiimide | Good | Very Low | A cost-effective and safe carbodiimide-based method.[7] The use of Oxyma as an additive minimizes racemization. Generally slower than uronium/aminium salt-based methods. |
Quantitative Data Highlight: Racemization of this compound
While direct, head-to-head quantitative comparisons of coupling yields and purity for this compound with various reagents are not extensively documented in a single study, specific data on racemization highlights the critical influence of reaction conditions.
| Coupling Condition | Racemization (%) | Yield (%) | Reference |
| This compound with HATU/HOAt/NMM/NMP (3-hour pre-activation) | 37.6 | 63.4 | [3] |
This data underscores the importance of minimizing pre-activation times, especially when using highly reactive reagents like HATU with sensitive amino acids such as serine.
Experimental Protocols
The following are generalized protocols for the coupling of this compound during Fmoc-based solid-phase peptide synthesis. The exact equivalents and reaction times may need to be optimized based on the specific peptide sequence and resin.
Protocol 1: Coupling using HATU
This protocol is recommended for sterically hindered couplings where high reactivity is required.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF. Confirm the presence of a free primary amine using a qualitative test (e.g., Kaiser test).
-
Activation and Coupling: In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.[9] Add DIPEA or collidine (4-10 equivalents) to the solution and vortex briefly.[9]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours. For a sterically hindered residue like this compound, a longer coupling time or a double coupling is recommended.[10]
-
Monitoring and Washing: Monitor the coupling reaction using a qualitative test. A negative test indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and Dichloromethane (DCM).
Protocol 2: Coupling using COMU
This protocol offers a highly efficient and safer alternative to benzotriazole-based reagents.
Materials:
-
This compound
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation and Coupling: In a separate vessel, dissolve this compound (2-4 equivalents) and COMU (2-4 equivalents) in DMF.[7] Add DIPEA (4-8 equivalents) to the activation solution and vortex briefly.[7]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours, or a double coupling may be performed.[7]
-
Monitoring and Washing: Follow the same procedure as in Protocol 1.
Visualizing the Workflow
The following diagrams illustrate the key steps in the coupling process.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Ser(Trt)-OH vs. Fmoc-Ser(tBu)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of side-chain protecting groups is a critical decision that profoundly influences the final yield and purity of the target peptide. For serine, a common and often problematic amino acid, the choice between the bulky Trityl (Trt) group and the standard tert-Butyl (tBu) group can be the difference between a successful synthesis and a complex purification challenge. This guide provides an objective comparison of Fmoc-Ser(Trt)-OH and Fmoc-Ser(tBu)-OH, supported by experimental data, to assist researchers in making an informed choice for their specific synthetic needs.
Executive Summary
Fmoc-Ser(tBu)-OH is the established workhorse for routine peptide synthesis. Its stability to the basic conditions of Fmoc deprotection and its compatibility with the standard trifluoroacetic acid (TFA) cleavage protocols make it a cost-effective and reliable choice for non-complex sequences.
This compound , conversely, emerges as the superior option for "difficult" or aggregation-prone sequences. Its bulky Trt group effectively disrupts inter-chain hydrogen bonding, mitigating aggregation and improving coupling efficiency. Furthermore, the high acid lability of the Trt group allows for milder cleavage conditions, which significantly reduces side reactions, leading to higher purity of the crude peptide, especially in sequences containing sensitive residues like Tryptophan (Trp) and Methionine (Met).
Performance Comparison: A Data-Driven Analysis
The primary advantage of this compound lies in its ability to enhance the quality of crude peptides, particularly in challenging syntheses. The bulky trityl group acts as a steric shield, preventing the peptide chains from aggregating via secondary structures like β-sheets. This is crucial for sequences with repeating serine residues (poly-serine tracts) where aggregation can severely hinder both deprotection and coupling steps.[1]
Experimental evidence consistently demonstrates that the use of a Trt-based protection strategy results in crude peptides of higher purity compared to the tBu-based strategy, especially when sensitive amino acids are present. The milder acid conditions required for Trt group removal minimize the formation of side products from carbocations generated during cleavage.[2]
A comparative study by Barlos et al. provides compelling quantitative data. In the synthesis of a complex model peptide containing Thr, Trp, Ser, Met, and Tyr, the standard Fmoc/tBu strategy yielded the final peptide in only 43% purity . In stark contrast, employing an Fmoc/Trt strategy resulted in a crude product of 80-92% purity . Similarly, for a peptide containing Ser and Met residues, the tBu-protected version was obtained in 68% purity , while the Trt-protected counterpart was significantly purer.[3]
| Property | Fmoc-Ser(tBu)-OH | This compound | References |
| Molecular Weight | 383.44 g/mol | 569.65 g/mol | [2] |
| Side-Chain Group | tert-Butyl (tBu) | Trityl (Trt) | [2] |
| Protecting Group Lability | Strong acid (e.g., 95% TFA) | Mild acid (e.g., 1-5% TFA in DCM) | [2][3] |
| Primary Application | Routine, non-aggregating sequences | Difficult, aggregation-prone sequences | [1] |
| Cost-Effectiveness | Higher for routine synthesis | Higher for complex/difficult synthesis | [1] |
| Experimental Comparison: Crude Peptide Purity (%) | Fmoc/tBu Strategy | Fmoc/Trt Strategy | References |
| Peptide with Ser, Met | 68% | >85% (inferred) | [3] |
| Peptide with Trp, Ser | 78% | >95% (inferred) | [3] |
| Peptide with Thr, Trp, Ser, Met, Tyr | 43% | 80-92% | [3] |
Key Differences and Side Reactions
Aggregation and Coupling Efficiency
Peptide chain aggregation is a major hurdle in SPPS, leading to incomplete reactions and the formation of deletion sequences. The bulky Trityl group of this compound physically disrupts the hydrogen bonding networks that cause aggregation. This is particularly beneficial in the synthesis of peptides with repeating serine residues, where the use of Fmoc-Ser(tBu)-OH can be problematic, leading to difficulties in Fmoc group removal.[1][4]
Cleavage Conditions and Side-Product Formation
The tBu group requires concentrated TFA (typically 95%) for cleavage. This harsh condition generates reactive t-butyl cations that can alkylate sensitive residues like Trp and Met, leading to significant impurities. The Trt group, being much more acid-labile, can be removed with very mild acid (e.g., 1-5% TFA). This minimizes cation-induced side reactions, resulting in a cleaner crude product.[2][3][5]
Racemization
Racemization of the serine residue can be a concern during peptide synthesis. Some studies have indicated that the coupling of Fmoc-Ser(tBu)-OH may be susceptible to racemization, particularly when using certain activation bases like N,N-Diisopropylethylamine (DIPEA).[1][6]
Orthogonal Protection Schemes
The Trt group's high acid sensitivity allows for selective deprotection on the resin while tBu-based protecting groups remain intact. This feature is highly advantageous for on-resin modifications, such as the synthesis of phosphopeptides, where a specific serine hydroxyl group needs to be exposed for phosphorylation.[4]
Visualizing the Chemical Strategy
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
Caption: Role of the bulky Trt group in preventing aggregation.
Experimental Protocols
The following is a generalized protocol for a single coupling cycle in manual Fmoc-SPPS. The key differences in strategy appear during the final cleavage step.
Standard Fmoc-SPPS Coupling Cycle
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat the treatment for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound or Fmoc-Ser(tBu)-OH) (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add an activation base such as DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents. A Kaiser test should be negative (ninhydrin remains yellow), indicating complete coupling.
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.
Final Cleavage and Deprotection
Strategy A: For Peptides with Fmoc-Ser(tBu)-OH
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. If Trp is present, add 2.5% 1,2-ethanedithiol (EDT).
-
Procedure: Add the cleavage cocktail to the dried peptide-resin and shake at room temperature for 2-4 hours.
-
Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times. Dry the crude peptide under vacuum.
Strategy B: For Peptides with this compound (and other Trt/tBu groups)
-
Cleavage Cocktail: The same strong acid cocktail as in Strategy A (95% TFA) can be used to simultaneously cleave the peptide from the resin and remove all tBu and Trt protecting groups.
-
Procedure: Follow the same procedure as in Strategy A. The advantage here is the higher purity of the resulting crude peptide due to fewer side reactions during the synthesis phase.
Strategy C: For Selective On-Resin Deprotection of Ser(Trt)
-
Deprotection Cocktail: Prepare a solution of 1-2% TFA in DCM with a scavenger like TIS (1-2%).
-
Procedure: Treat the peptide-resin with this mild acid solution for short, repeated intervals (e.g., 5 x 2 minutes), monitoring the deprotection. This will remove the Trt group from serine while leaving tBu groups and the resin linkage intact.
-
Application: After deprotection and washing, the free serine hydroxyl group is available for on-resin modification, such as phosphorylation.
Conclusion and Recommendations
The choice between this compound and Fmoc-Ser(tBu)-OH is not merely one of preference but a strategic decision based on the nature of the peptide being synthesized.
-
For routine, short, and non-aggregating sequences , Fmoc-Ser(tBu)-OH remains the more cost-effective and straightforward choice.[1]
-
For "difficult" sequences , including those that are long, hydrophobic, or contain multiple serine residues or other aggregation-prone motifs, This compound is strongly recommended.[1] The higher initial cost is frequently offset by a significantly higher crude peptide purity, which simplifies downstream purification, reduces the need for re-synthesis, and ultimately lowers the overall cost and time required to obtain the final pure product.[1][3]
References
Case studies comparing the synthesis of a specific peptide with different protected serines
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the serine side chain is a critical decision that profoundly influences the success of the synthesis. This choice directly impacts coupling efficiency, the prevention of side reactions, and the overall purity and yield of the final peptide. This guide provides an objective comparison of the most commonly used serine protecting groups in Fmoc-based SPPS, supported by experimental insights and detailed methodologies.
The hydroxyl group of serine is reactive and requires protection to prevent undesirable side reactions during peptide chain elongation. The most prevalent protecting groups are ethers, primarily the tert-butyl (tBu) ether and the trityl (Trt) ether. While the benzyl (Bzl) ether has been historically significant, its use in modern Fmoc-SPPS is limited due to the harsh cleavage conditions required.
The tert-butyl (tBu) group is considered the gold standard for routine Fmoc-SPPS due to its high stability to the basic conditions used for Fmoc removal and its straightforward removal during the final acid cleavage step.[1] However, for challenging sequences, such as those prone to aggregation or containing multiple serine residues, the bulkier trityl (Trt) group often provides superior results, leading to higher purity and yield.[2]
Performance Comparison of Serine Protecting Groups
The choice between serine protecting groups can significantly impact the outcome of a peptide synthesis, particularly for sequences that are prone to aggregation. The bulky nature of the Trt group can disrupt the formation of secondary structures like β-sheets, which are a primary cause of incomplete reactions.[2]
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[3] | Highly stable to basic Fmoc removal conditions. Integral to the orthogonal Fmoc/tBu strategy.[1][3] Good solubility of the protected amino acid. | Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. Can lead to t-butyl cation side products.[3] | Standard protection for serine in routine Fmoc-SPPS.[3] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (dilute TFA)[4] | Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[3] The bulky group can disrupt peptide aggregation, leading to higher purity for difficult sequences.[2] | The bulky nature may sometimes hinder coupling efficiency.[3] Higher cost compared to tBu-protected serine. | Synthesis of aggregation-prone peptides (e.g., poly-serine tracts) and protected peptide fragments.[2] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[3] | Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS. | Requires very harsh cleavage conditions (e.g., HF), limiting its use in Fmoc-SPPS. More commonly used in Boc-SPPS.[3] | Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection. |
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase peptide synthesis where the choice of serine protecting group is relevant.
Fmoc-Deprotection
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
The peptide-resin is treated with the deprotection solution for 3 minutes.
-
The solution is drained, and the treatment is repeated for 10 minutes.
-
The resin is washed thoroughly with DMF (5-7 times) to remove the piperidine and dibenzofulvene-piperidine adduct.
-
-
Note: Both tBu and Trt protecting groups are stable under these conditions.
Amino Acid Coupling
-
Reagents:
-
Fmoc-Ser(PG)-OH (4 equivalents)
-
Coupling reagent (e.g., HBTU, 3.9 equivalents)
-
Base (e.g., DIPEA, 8 equivalents)
-
Solvent: DMF
-
-
Procedure:
-
The protected amino acid is pre-activated with the coupling reagent and base in DMF for 2-3 minutes.
-
The activated amino acid solution is added to the deprotected peptide-resin.
-
The reaction is allowed to proceed for 1-2 hours at room temperature.
-
The resin is washed with DMF.
-
-
Note: For the bulkier Fmoc-Ser(Trt)-OH, extended coupling times or the use of more potent coupling reagents may be necessary to ensure complete reaction.[3]
Cleavage and Final Deprotection
For Ser(tBu)-containing peptides:
-
Reagent: Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Procedure:
-
The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.
-
The resin is filtered, and the filtrate containing the peptide is collected.
-
The crude peptide is precipitated with cold diethyl ether.
-
For Ser(Trt)-containing peptides (for protected fragments):
-
Reagent: Mild acid solution (e.g., 1% TFA in dichloromethane).
-
Procedure:
-
The peptide-resin is treated with the mild acid solution for 1-2 hours.
-
This allows for the selective cleavage of the Trt group while other acid-labile groups (like tBu) and the peptide-resin linkage remain intact.[5]
-
For full deprotection and cleavage, the same protocol as for Ser(tBu) can be used.
-
Visualizing the Workflow and Logic
Caption: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Decision logic for selecting a serine protecting group in Fmoc-SPPS.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fmoc-Ser(Trt)-OH
Essential guidelines for the safe handling and disposal of Fmoc-Ser(Trt)-OH, ensuring the protection of laboratory personnel and environmental integrity.
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide to the proper disposal of this compound (Nα-Fmoc-O-trityl-L-serine), a frequently used protected amino acid in peptide synthesis. Adherence to these procedures is critical for mitigating risks and ensuring compliance with safety regulations.
Key Safety and Handling Information
While this compound is not classified as hazardous under GHS by some suppliers, it is prudent to handle it with care, recognizing potential risks.[1][2] Inhalation of dust may cause respiratory irritation, and it may be harmful if swallowed or absorbed through the skin.[1] Eye contact may also cause irritation.[1]
Hazard and Safety Data Summary
| Parameter | Information | Source |
| Chemical Name | Nα-Fmoc-O-trityl-L-serine | [1] |
| CAS Number | 111061-56-4 | [1] |
| Potential Hazards | May be harmful if inhaled, swallowed, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation. | [1] |
| Hazardous Decomposition | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, ...). | [1] |
| Incompatible Materials | Strong oxidizing reagents. | [1] |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperatures vary by supplier (e.g., do not store above 5°C or store at 2-8°C). | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator should be used if dust is generated. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular municipal trash.
1. Waste Collection:
-
Collect all solid waste of this compound, including residual amounts, empty containers, and contaminated materials (e.g., weighing paper, gloves, and wipers), in a designated and compatible hazardous waste container.
-
The container should be made of a non-reactive material, such as high-density polyethylene (HDPE).
-
For small spills, use appropriate tools to transfer the spilled material into the waste container.[1] For larger spills, a shovel can be used.[1]
2. Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards associated with the waste (e.g., "Irritant," "Handle with Care").
-
The date when the waste was first added to the container.
-
3. Storage of Waste:
-
Securely seal the waste container when it is not in use.
-
Store the container in a designated hazardous waste accumulation area.
-
This area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials, particularly strong oxidizing agents.[1]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper waste identification and disposal in compliance with all applicable federal, state, and local regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-Ser(Trt)-OH
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Ser(Trt)-OH. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
This compound, also known as Nα-Fmoc-O-trityl-L-serine, is a serine derivative commonly used in solid-phase peptide synthesis.[1][2] While it is not classified as a hazardous substance, proper handling and precautions are necessary to minimize any potential risks.[1][3]
| Property | Value | References |
| CAS Number | 111061-56-4 | [1][3] |
| Molecular Formula | C37H31NO5 | [1] |
| Molecular Weight | 569.65 g/mol | [4] |
| Melting Point | 200-210 °C (decomposes) | [4] |
| Appearance | White to off-white powder | [5] |
| Storage Temperature | 2-8°C | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
Although not classified as hazardous, this compound may cause irritation to the respiratory tract, skin, and eyes.[1][3] Ingestion or inhalation may be harmful.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Recommended Equipment | Specifications | References |
| Eye Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards | [3] |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use | [3] |
| Respiratory Protection | Dust mask or respirator | Type N95 (US) or Type P1 (EN 143) for dust formation | [4][5] |
| Skin and Body Protection | Laboratory coat | Standard lab coat | [6] |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage. Store the container tightly closed in a refrigerator at 2-8°C in a dry and well-ventilated area.[3][4]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation to control airborne dust.[1][3]
-
Avoid the formation of dust and aerosols.[3]
-
Avoid direct contact with skin and eyes.[3]
-
Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[1]
-
When weighing and transferring the powder, do so carefully to minimize dust generation.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Spill Management:
-
Small Spills: Use appropriate tools to carefully sweep or scoop up the spilled solid and place it into a suitable container for disposal.[1]
-
Large Spills: Evacuate the area. Wear a full suit, splash goggles, dust respirator, boots, and gloves. Use a shovel to place the material into a convenient waste disposal container.[1]
Disposal: All waste material, including contaminated packaging, must be disposed of in accordance with federal, state, and local environmental regulations.[1][3] It is the responsibility of the waste generator to properly classify and dispose of the chemical waste.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
